Product packaging for 4-(Methylamino)-4-(3-pyridyl)butyric acid(Cat. No.:CAS No. 15569-99-0)

4-(Methylamino)-4-(3-pyridyl)butyric acid

Cat. No.: B015534
CAS No.: 15569-99-0
M. Wt: 194.23 g/mol
InChI Key: WERGJLUDJRKXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methylamino)-4-(3-pyridyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B015534 4-(Methylamino)-4-(3-pyridyl)butyric acid CAS No. 15569-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERGJLUDJRKXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935272
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15569-99-0
Record name γ-(Methylamino)-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15569-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinebutanoic acid, gamma-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Tobacco Alkaloid: A Technical Guide to the Discovery and Synthesis of iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a tobacco-specific nitrosamine (TSNA) identified in tobacco products. While structurally related to potent carcinogenic TSNAs, iso-NNAC exhibits a contrasting biological inactivity. This document delves into the discovery, synthesis, and biological evaluation of iso-NNAC, presenting key data and experimental methodologies to facilitate a deeper understanding for researchers in toxicology, oncology, and drug development.

Discovery and Identification

iso-NNAC was first identified in tobacco and tobacco smoke during research focused on carcinogenic TSNAs.[1] Its structure, 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, was confirmed using gas chromatography-mass spectrometry (GC-MS) following a meticulous extraction and enrichment process from tobacco extracts.[1][2] Unlike its more notorious counterparts such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), iso-NNAC is generally found at lower concentrations in tobacco products.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of iso-NNAC is provided in Table 1. Quantitative analysis has revealed its presence in various tobacco products, with concentrations ranging from 0.01 to 0.95 parts per million (ppm).[1]

Table 1: Physicochemical Properties of iso-NNAC

PropertyValueReference
Molecular FormulaC₁₀H₁₃N₃O₃[3]
Molecular Weight223.23 g/mol [3]
IUPAC Name4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid[3]
CAS Number123743-84-0[3]

Table 2: Concentration of iso-NNAC in Tobacco Products and Smoke

Sample TypeConcentration RangeReference
Chewing Tobacco0.01 ppm[2]
Dry Snuff0.95 ppm[2]
Mainstream Smoke (non-filter cigarette)0.85% transfer rate[2]

Synthesis of iso-NNAC

The synthesis of iso-NNAC originates from cotinine, a major metabolite of nicotine. The process involves the formation of the intermediate 4-(methylamino)-4-(3-pyridyl)butyric acid, followed by N-nitrosation.[4]

Experimental Protocol: Synthesis of iso-NNAC

The following is a representative, detailed protocol for the synthesis of iso-NNAC based on available literature.

Step 1: Synthesis of this compound from Cotinine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cotinine in a suitable solvent such as ethanol.

  • Hydrolysis: Add a strong base, for example, sodium hydroxide, to the solution.

  • Reflux: Heat the mixture to reflux for several hours to facilitate the hydrolytic opening of the lactam ring of cotinine.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the amino acid. The product, this compound, can then be isolated by filtration or extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Nitrosation of this compound

  • Dissolution: Dissolve the purified this compound in an acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction vessel maintained at a low temperature (0-5 °C) using an ice bath.

  • Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.

  • Quenching and Extraction: Once the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid. The product, iso-NNAC, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Characterization: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting iso-NNAC can be further purified by chromatography. The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

G Synthesis of iso-NNAC from Cotinine Cotinine Cotinine Intermediate 4-(methylamino)-4- (3-pyridyl)butyric acid Cotinine->Intermediate Base Hydrolysis iso_NNAC iso-NNAC Intermediate->iso_NNAC N-Nitrosation (NaNO₂, H⁺)

A simplified workflow for the synthesis of iso-NNAC.

Biological Inactivity of iso-NNAC

In stark contrast to other TSNAs like NNK, iso-NNAC has been found to be biologically inactive in key toxicological assays.

Tumorigenicity Assay

Studies have demonstrated that iso-NNAC is inactive as a tumorigenic agent in female A/J mice, a strain commonly used for assessing lung carcinogenicity.[2][5]

  • Animal Model: Female A/J mice, typically 6-8 weeks old, are used.

  • Test Substance Administration: A solution of iso-NNAC in a suitable vehicle (e.g., saline or corn oil) is administered to the mice, usually via intraperitoneal injection. A control group receives the vehicle only. A positive control group treated with a known lung carcinogen like NNK is also included.

  • Observation Period: The mice are observed for a predetermined period, often several months, during which their health and body weight are monitored.

  • Necropsy and Tumor Analysis: At the end of the study period, the mice are euthanized. A complete necropsy is performed, with a particular focus on the lungs. The number and size of lung tumors (adenomas) are counted and recorded for each animal.

  • Statistical Analysis: The tumor multiplicity (average number of tumors per mouse) and incidence (percentage of mice with tumors) in the iso-NNAC-treated group are compared to the vehicle control and positive control groups using appropriate statistical methods.

DNA Repair Assay

iso-NNAC does not induce DNA repair in primary rat hepatocytes, indicating a lack of genotoxic activity in this system.[1][2]

  • Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.

  • Cell Culture: The isolated hepatocytes are plated on culture dishes and allowed to attach.

  • Treatment: The cultured hepatocytes are then treated with various concentrations of iso-NNAC. A positive control (e.g., a known genotoxic agent like 2-acetylaminofluorene) and a negative control (vehicle) are run in parallel.

  • Radiolabeling: [³H]Thymidine is added to the culture medium. Unscheduled DNA synthesis (UDS), a measure of DNA repair, is quantified by the incorporation of the radiolabeled thymidine into the DNA of non-replicating cells.

  • Autoradiography: After incubation, the cells are fixed, and autoradiography is performed. The number of silver grains over the nucleus of the cells is counted. An increase in the number of grains in treated cells compared to control cells indicates the induction of DNA repair.

  • Data Analysis: The net nuclear grain count is calculated for each concentration of iso-NNAC and compared to the controls to determine if it induces a significant DNA repair response.

Proposed Mechanism of Inactivity: A Comparative Perspective

The biological inactivity of iso-NNAC is likely due to its structural differences compared to carcinogenic TSNAs like NNK. The metabolic activation of NNK to a DNA-damaging agent is a critical step in its carcinogenicity. This process, primarily mediated by cytochrome P450 enzymes, involves α-hydroxylation at the carbon adjacent to the N-nitroso group.

The presence of a carboxylic acid group in iso-NNAC, in place of the ketone group in NNK, may hinder its ability to undergo the necessary metabolic activation. This structural difference could prevent the enzymatic reactions that lead to the formation of DNA-reactive intermediates.

G Comparative Metabolic Activation of NNK vs. iso-NNAC cluster_0 NNK (Carcinogenic) cluster_1 iso-NNAC (Inactive) NNK NNK (Ketone group) MetabolicActivation Metabolic Activation (α-hydroxylation) NNK->MetabolicActivation DNA_Adducts DNA Adducts MetabolicActivation->DNA_Adducts Tumorigenesis Tumorigenesis DNA_Adducts->Tumorigenesis iso_NNAC iso-NNAC (Carboxylic acid group) BlockedMetabolism Metabolic Activation Blocked iso_NNAC->BlockedMetabolism Steric/Electronic Hindrance

A diagram illustrating the proposed difference in metabolic pathways.

Conclusion

iso-NNAC represents an interesting case within the family of tobacco-specific nitrosamines. While its presence in tobacco products warrants monitoring, current evidence strongly suggests it does not pose the same carcinogenic risk as other TSNAs. Its synthesis from the nicotine metabolite cotinine provides a clear pathway for its formation. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers investigating the complex chemistry and toxicology of tobacco constituents. Further research into the structure-activity relationships of TSNAs, using iso-NNAC as a non-carcinogenic control, could provide valuable insights into the mechanisms of tobacco-induced carcinogenesis and aid in the development of harm reduction strategies.

References

An In-depth Technical Guide to 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, commonly known as iso-NNAC. This document is intended for researchers, scientists, and professionals in drug development and tobacco-related research.

Chemical Identity and Structure

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA).[1] TSNAs are a group of carcinogens found in tobacco products and formed during the curing and processing of tobacco.[2] Iso-NNAC is structurally related to other well-known TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[3]

The chemical structure of iso-NNAC is characterized by a pyridine ring, a butyric acid chain, and a methylnitrosamino group.

Synonyms:

  • iso-NNAC[1]

  • gamma-(Methylnitrosoamino)-3-pyridinebutanoic acid[4]

  • 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid (IUPAC name)[1]

Chemical Identifiers:

  • CAS Number: 123743-84-0[1]

  • PubChem CID: 115108[1]

  • Molecular Formula: C₁₀H₁₃N₃O₃[1]

  • SMILES: CN(C(CCC(=O)O)C1=CN=CC=C1)N=O[1]

Physicochemical Properties

A summary of the key physicochemical properties of iso-NNAC is presented in the table below. The data is primarily based on computational predictions from publicly available databases.

PropertyValueSource
Molecular Weight 223.23 g/mol PubChem[1]
Monoisotopic Mass 223.09569129 DaPubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 223.09569129 g/mol PubChem[1]
Topological Polar Surface Area 70.8 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 247PubChem[1]

Synthesis and Experimental Protocols

Synthesis of iso-NNAC

A common method for the synthesis of iso-NNAC involves the hydrolysis of cotinine, a major metabolite of nicotine, followed by nitrosation.

Experimental Protocol: Synthesis of iso-NNAC from Cotinine

  • Hydrolysis of Cotinine: Cotinine is subjected to hydrolysis, typically using a strong base such as barium hydroxide (Ba(OH)₂). This reaction opens the pyrrolidone ring of cotinine to form 4-(methylamino)-4-(3-pyridyl)butyric acid.

  • Nitrosation: The resulting amino acid is then nitrosated to introduce the nitroso group (-N=O). This is achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions (e.g., pH 4).

  • Purification: The final product, iso-NNAC, can be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Analytical Methodology for iso-NNAC Determination

The quantification of iso-NNAC in biological matrices such as urine and tobacco extracts is crucial for exposure assessment and metabolic studies. Gas chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly selective and sensitive method for the detection of nitrosamines.

Experimental Protocol: GC-TEA Analysis of iso-NNAC in Urine

This protocol provides a general framework for the analysis of iso-NNAC in urine.

  • Sample Preparation and Extraction:

    • To a urine sample, add an internal standard (e.g., a deuterated analog of iso-NNAC) to correct for extraction losses and instrumental variability.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to pre-concentrate the analyte and remove interfering substances.

    • Elute the analyte from the SPE cartridge with a suitable organic solvent.

  • Derivatization:

    • Since iso-NNAC is a carboxylic acid, it needs to be derivatized to a more volatile form for GC analysis. This is typically done by esterification, for example, using a solution of diazomethane in ether to convert the carboxylic acid to its methyl ester.

  • Sample Clean-up:

    • Further clean-up of the derivatized sample may be necessary to remove remaining matrix components. This can be achieved through additional chromatographic steps, such as column chromatography on alumina or silica gel, followed by fractionation using HPLC.

  • GC-TEA Analysis:

    • Inject the purified and derivatized sample into a gas chromatograph equipped with a Thermal Energy Analyzer.

    • The GC separates the components of the sample based on their boiling points and interaction with the stationary phase of the column.

    • The TEA detector is specific for the detection of nitrosamines, providing high selectivity by detecting the chemiluminescence produced from the thermal decomposition of the nitroso group.

    • Quantification is achieved by comparing the peak area of the iso-NNAC methyl ester to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

Biological Activity and Significance

Unlike many other tobacco-specific nitrosamines, such as NNK and NNN which are potent carcinogens, iso-NNAC has been shown to be inactive as a tumorigenic agent in studies with A/J mice. This suggests that the metabolic pathway leading to iso-NNAC from nicotine and its metabolites may represent a detoxification route.

The presence of iso-NNAC in the urine of smokers is thought to result primarily from exposure to the pre-formed compound in mainstream cigarette smoke rather than from endogenous nitrosation of nicotine or its metabolites.

Metabolic Pathway

Iso-NNAC is a metabolite of nicotine. The following diagram illustrates the metabolic pathway from nicotine to iso-NNAC.

metabolic_pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism Amino_Acid 4-(methylamino)-4- (3-pyridyl)butyric acid Cotinine->Amino_Acid Hydrolysis iso_NNAC 4-(Methylnitrosamino)-4- (3-pyridyl)butyric acid (iso-NNAC) Amino_Acid->iso_NNAC Nitrosation

Caption: Metabolic pathway from nicotine to iso-NNAC.

Logical Relationship of Analytical Workflow

The following diagram outlines the logical workflow for the analysis of iso-NNAC in a biological sample using GC-TEA.

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Esterification Esterification (e.g., with Diazomethane) Extraction->Esterification Chrom_Cleanup Chromatographic Clean-up (e.g., HPLC) Esterification->Chrom_Cleanup GC_TEA GC-TEA Analysis Chrom_Cleanup->GC_TEA Data_Analysis Data Analysis and Quantification GC_TEA->Data_Analysis

Caption: Workflow for the analysis of iso-NNAC.

References

An In-depth Technical Guide on the Physicochemical Properties of iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butanoic acid, commonly known as iso-NNAC, is a tobacco-specific nitrosamine (TSNA) derived from nicotine. Unlike many other TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), iso-NNAC is considered to be inactive as a tumorigenic agent.[1][2] This lack of carcinogenicity makes it a compound of interest for comparative toxicological studies to understand the structural features that determine the carcinogenic potential of TSNAs. This guide provides a comprehensive overview of the known physicochemical properties of iso-NNAC, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate in comparison to the carcinogenic NNK.

Physicochemical Properties

A summary of the key physicochemical properties of iso-NNAC is presented in the table below. While some experimental data is available, several properties are based on computational predictions and comparisons with structurally related compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol [3]
Melting Point Not experimentally determined. The related compound 4-(methylamino)-4-(3-pyridyl)butyric acid has a melting point of 133-134°C.[4]
Boiling Point 483.7°C at 760 mmHg (Predicted)[5]
Aqueous Solubility Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.
logP (XLogP3) 0.5 (Computed)[3]
pKa Not experimentally determined. The strongest acidic pKa for the related compound NNK is predicted to be 15.47, and the strongest basic pKa is predicted to be 3.96.[6]
Density 1.26 g/cm³ (Predicted)[5]
Refractive Index 1.578 (Predicted)[5]
Flash Point 246.3°C (Predicted)[5]
Stability The related compound NNAL is stable for at least four weeks in a refrigerator (4°C) and for at least four years at -20°C and -70°C.[7] It is recommended to store iso-NNAC under similar conditions.

Experimental Protocols

Synthesis of iso-NNAC from Cotinine

iso-NNAC can be synthesized from the nicotine metabolite, cotinine. The process involves the hydrolysis of cotinine to this compound, followed by N-nitrosation.[8][9]

Workflow for the Synthesis of iso-NNAC

G Cotinine Cotinine Hydrolysis Hydrolysis (e.g., Ba(OH)₂) Cotinine->Hydrolysis Intermediate This compound Hydrolysis->Intermediate Nitrosation N-Nitrosation (e.g., NaNO₂ in acidic medium) Intermediate->Nitrosation isoNNAC iso-NNAC Nitrosation->isoNNAC G Sample Tobacco Sample Extraction Aqueous Extraction (e.g., citrate-phosphate buffer) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Alumina column) Extraction->Cleanup Derivatization Derivatization (Methylation) (e.g., Diazomethane) Cleanup->Derivatization GC_TEA GC-TEA Analysis Derivatization->GC_TEA G Sample Tobacco Sample Extraction Aqueous Extraction (e.g., Ammonium acetate solution) Sample->Extraction Cleanup Liquid Partition Cleanup (e.g., on diatomaceous earth) Extraction->Cleanup HPLC_MSMS HPLC-MS/MS Analysis Cleanup->HPLC_MSMS G cluster_NNK NNK (Carcinogenic) cluster_isoNNAC iso-NNAC (Non-Carcinogenic) NNK NNK Activation Metabolic Activation (α-Hydroxylation by CYP450) NNK->Activation Reactive Reactive Intermediates (Diazohydroxides) Activation->Reactive DNA_Adducts DNA Adducts Reactive->DNA_Adducts Cancer Cancer Initiation DNA_Adducts->Cancer isoNNAC iso-NNAC Detoxification Detoxification Pathways (e.g., Denitrosation, Conjugation) isoNNAC->Detoxification Excretion Excretion Detoxification->Excretion

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Methylamino)-4-(3-pyridyl)butyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacological data, including mechanism of action, binding affinities, and specific experimental results for 4-(Methylamino)-4-(3-pyridyl)butyric acid, is exceptionally limited. The following guide is constructed based on a hypothesized mechanism of action derived from the molecule's structural similarity to known γ-aminobutyric acid (GABA) analogues. The primary target is inferred to be the GABA type B (GABAB) receptor. The experimental protocols and quantitative data presented are representative of the methods used to characterize a typical GABAB receptor agonist and are not specific to the compound .

Introduction and Inferred Pharmacological Target

This compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Its chemical scaffold, featuring a γ-aminobutyric acid backbone and a pyridyl ring, bears a strong resemblance to phenyl-substituted GABA derivatives like baclofen, a selective and clinically used GABAB receptor agonist. Based on this structural evidence, the most probable pharmacological target is the GABAB receptor.

GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects throughout the CNS.[1][2] Dysregulation of GABAB signaling is implicated in various neurological and psychiatric disorders, making these receptors key therapeutic targets.[1] This guide details the presumed mechanism of action of this compound as a GABAB receptor agonist.

Core Mechanism of Action: GABAB Receptor Activation

As a GABAB receptor agonist, the compound would bind to and activate the receptor, which is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[3] This activation initiates a downstream signaling cascade via the associated Gi/o-type G-proteins, leading to broad neuronal inhibition.[4][5]

Signaling Pathway

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the GABAB2 subunit, leading to the activation of the heterotrimeric Gi/o protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits, which act on distinct downstream effectors.[5][6]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular production of cyclic AMP (cAMP).[4] This decreases the activity of protein kinase A (PKA) and modulates gene expression and protein phosphorylation.

  • Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic neuron and moving its membrane potential further from the threshold required to fire an action potential.

  • Inhibition of Calcium Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs).[4][7] This reduction in Ca2+ influx into the presynaptic terminal is a primary mechanism for inhibiting the release of various neurotransmitters.

GABA_B_Signaling GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Effects GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Agonist This compound (Hypothesized Agonist) Agonist->GABAB_R Binds Neuro_release ↓ Neurotransmitter Release K_efflux->Neuro_release Postsynaptic Inhibition Ca_influx->Neuro_release

Caption: Hypothesized signaling cascade for a GABA-B receptor agonist.

Quantitative Data for Representative GABAB Agonists

To provide a framework for the expected potency of a novel GABAB agonist, the following table summarizes binding affinity (Ki) and functional potency (EC50) data for well-characterized compounds. Data is derived from studies on rat brain or human recombinant receptors.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference(s)
GABA~130~8,600[8]
(R)-Baclofen~470~870[8][9]
Lesogaberan5.18.6[8]

Experimental Protocols for Agonist Characterization

Characterizing a novel compound like this compound would involve a series of standardized in vitro assays to determine its affinity for the receptor and its functional efficacy as an agonist.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the compound's binding affinity (Ki) by measuring its ability to compete with a known high-affinity radiolabeled antagonist for binding to the GABAB receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cells expressing recombinant human GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat centrifugation. This step is repeated multiple times to remove endogenous GABA.[10]

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Assay Execution:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABAB antagonist radioligand (e.g., 4 nM [³H]CGP54626), and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).[11]

    • Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 10 µM GABA).

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.[11]

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[12]

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of Gi/o proteins following receptor stimulation, providing a direct readout of agonist efficacy (Emax) and potency (EC50).

Methodology:

  • Membrane Preparation: Prepare membranes as described in Protocol 4.1.

  • Assay Execution:

    • In a 96-well plate, add assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), GDP (e.g., 3 µM), the membrane preparation, and varying concentrations of the test compound.[11][13]

    • Pre-incubate at 30°C for 30 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[13]

    • Incubate at 30°C for an additional 30-60 minutes.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters (GF/C).

    • Wash filters with ice-cold wash buffer.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation).

Assay_Workflow cluster_prep Membrane Preparation cluster_assay [35S]GTPγS Binding Assay N1 Homogenize Tissue in Buffer N2 Centrifuge (Low Speed) N1->N2 N3 Centrifuge Supernatant (High Speed) N2->N3 N4 Wash & Resuspend Pellet N3->N4 N5 Determine Protein Concentration N4->N5 A1 Combine Membranes, GDP, & Test Compound N5->A1 Add to Assay A2 Pre-incubate (30°C) A1->A2 A3 Add [35S]GTPγS to Initiate Reaction A2->A3 A4 Incubate (30°C) A3->A4 A5 Terminate via Rapid Filtration A4->A5 A6 Count Radioactivity A5->A6

Caption: General experimental workflow for a [35S]GTPγS binding assay.

Conclusion

While direct experimental evidence for this compound is not available in public literature, its chemical structure strongly suggests it functions as a GABAB receptor agonist. The anticipated mechanism involves binding to the GABAB receptor heterodimer, activating inhibitory Gi/o proteins, and subsequently modulating key ion channels and enzymes to produce widespread neuronal inhibition. Confirmation of this hypothesis and full characterization of its pharmacological profile would require empirical testing using standard methodologies such as radioligand binding and GTPγS functional assays as detailed in this guide.

References

The Pharmacological Profile of iso-NNAC: An In-depth Technical Guide on a Nicotine Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA) and a metabolite of nicotine. Unlike many other TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), iso-NNAC is consistently reported as non-carcinogenic. While its toxicological profile is characterized by this lack of tumorigenic activity, its pharmacological profile, particularly its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), remains largely unexplored in the scientific literature. This technical guide provides a comprehensive overview of the current knowledge on iso-NNAC, including its formation and known biological activities. Crucially, in the absence of direct pharmacological data, this document presents a detailed profile of its direct metabolic precursor, cotinine, to offer a predictive framework for the potential pharmacological actions of iso-NNAC. Furthermore, this guide outlines detailed experimental protocols that can be employed to fully characterize the pharmacological profile of iso-NNAC, providing a roadmap for future research in this area.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the body, leading to the formation of numerous metabolites. Among these are the tobacco-specific nitrosamines (TSNAs), a group of compounds formed by the nitrosation of nicotine and other tobacco alkaloids.[1] While several TSNAs are potent carcinogens, iso-NNAC stands out due to its reported lack of carcinogenic activity.[2][3][4] Iso-NNAC has been identified in various tobacco products, including smokeless tobacco, chewing tobacco, and dry snuff, and to a lesser extent in mainstream cigarette smoke.[3][5] Its formation is believed to occur endogenously from the nicotine metabolites cotinine and 4-(methylamino)-4-(3-pyridyl)butyric acid.[4]

Despite its presence in tobacco users, the direct pharmacological effects of iso-NNAC on the central nervous system, particularly its interaction with nAChRs, have not been elucidated. This represents a significant knowledge gap, as other nicotine metabolites are known to possess pharmacological activity. This guide aims to consolidate the existing information on iso-NNAC and provide a structured approach for its future pharmacological characterization.

Formation of iso-NNAC

iso-NNAC is a downstream metabolite of nicotine. The primary metabolite of nicotine is cotinine, which is then further metabolized. The proposed pathway for the formation of iso-NNAC involves the nitrosation of this compound, which is derived from cotinine.

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism Metabolite 4-(methylamino)-4- (3-pyridyl)butyric acid Cotinine->Metabolite Metabolism iso_NNAC iso-NNAC Metabolite->iso_NNAC Nitrosation

Proposed metabolic pathway for the formation of iso-NNAC from nicotine.

Known Biological Activity of iso-NNAC

The primary focus of research on iso-NNAC has been its toxicological profile, specifically its lack of carcinogenicity. The available quantitative and qualitative data are summarized below.

ParameterFindingSpecies/SystemReference(s)
Tumorigenicity Inactive as a tumorigenic agentA/J Mice[2][3][4]
DNA Repair Induction Does not induce DNA repairPrimary Rat Hepatocytes[3][5]
Occurrence in Tobacco 0.01 ppm (chewing tobacco) - 0.95 ppm (dry snuff)Tobacco Products[5]
Transfer to Smoke 0.85% transfer rate into mainstream smokeNon-filter Cigarette[5]

Predicted Pharmacological Profile of iso-NNAC based on its Precursor, Cotinine

Given the absence of direct pharmacological data for iso-NNAC, we can infer a potential profile by examining its immediate precursor, cotinine. Cotinine is the major metabolite of nicotine and has been shown to be pharmacologically active, although significantly less potent than nicotine.[2][6]

Binding Affinity at nAChRs

Cotinine exhibits a much lower affinity for nAChRs compared to nicotine.[6] It has been shown to interact with several nAChR subtypes, including α4β2, α3/α6β2*, and α7.[6][7] Computational studies have also explored the binding of cotinine to the α4β2 nAChR binding pocket.[8][9][10]

Receptor SubtypeLigandBinding Affinity (IC50/Ki)CommentsReference(s)
α4β2CotinineMicromolar range~100-fold less potent than nicotine[7]
α3/α6β2CotinineMicromolar rangeFunctionally discriminates between subpopulations[7]
General nAChRsCotinineLow micromolarDisplaces various radiolabeled ligands[7]

It is plausible that iso-NNAC, due to its structural similarity to cotinine, would also exhibit a low-micromolar affinity for various nAChR subtypes.

Functional Activity at nAChRs

Cotinine generally acts as a weak partial agonist at nAChRs.[2][6] This means it can weakly activate the receptor but also competitively inhibit the binding of more potent agonists like nicotine. Some studies also suggest it may act as a positive allosteric modulator at α7 nAChRs.[5]

Receptor SubtypeFunctional Effect of CotininePotency (EC50)Efficacy vs. NicotineReference(s)
α4β2Weak partial agonist~90 µM~40% less efficacious[6]
α7Weak agonist / Positive allosteric modulator>100 µMLess efficacious[6]
α3/α6β2*Weak agonistNot specifiedNot specified[6]

Based on these findings, it is hypothesized that iso-NNAC may act as a weak partial agonist or potentially an antagonist at certain nAChR subtypes.

In Vivo and Behavioral Effects of Cotinine

Cotinine crosses the blood-brain barrier and has been shown to have neuropharmacological and behavioral effects, although these are less pronounced than those of nicotine.[2][3] It has been investigated for potential therapeutic applications in cognitive enhancement and mood regulation.[2]

The in vivo effects of iso-NNAC are currently unknown. Based on the profile of cotinine, any behavioral effects of iso-NNAC are likely to be subtle and observable only at high doses.

Proposed Experimental Protocols for Pharmacological Characterization of iso-NNAC

To elucidate the pharmacological profile of iso-NNAC, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Binding Radioligand Binding Assays (Determine Affinity) Function Functional Assays (Determine Efficacy & Potency) Binding->Function Identified Target(s) Electrophysiology Electrophysiology (Confirm Mechanism) Function->Electrophysiology Confirmed Activity PK Pharmacokinetics (BBB Penetration) Electrophysiology->PK Candidate for In Vivo Behavior Behavioral Assays (Assess CNS Effects) PK->Behavior Confirmed Brain Exposure

References

Endogenous formation of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the endogenous formation of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) reveals that its presence in smokers is primarily attributed to exogenous exposure from tobacco smoke rather than in vivo synthesis from nicotine or its metabolites. This technical guide synthesizes the available scientific evidence, experimental protocols, and key data surrounding iso-NNAC.

Introduction: The Hypothesis of Endogenous iso-NNAC Formation

The potential for in vivo nitrosation of nicotine and its primary metabolite, cotinine, has led to the hypothesis that 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) could be formed endogenously in tobacco users.[1][2] Endogenous formation of N-nitroso compounds (NOCs) is a known biological process where nitrosating agents, often derived from dietary nitrates, react with amines in the body.[3][4] This process is influenced by factors such as pH and the presence of catalysts or inhibitors.[5] Given that nicotine and cotinine are secondary amines present in high concentrations in tobacco users, their potential to undergo nitrosation to form iso-NNAC has been a subject of investigation.

However, studies designed to evaluate iso-NNAC as a biomarker for endogenous nitrosation have concluded that its detection in smokers' urine likely results from the intake of the preformed compound found in tobacco and mainstream cigarette smoke.[2] This contrasts with other tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is known to be metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[6][7]

Proposed Endogenous Formation Pathway of iso-NNAC

The theorized pathway for the endogenous formation of iso-NNAC involves the nitrosation of its precursor amines, nicotine and cotinine. This reaction would require a nitrosating agent, typically formed from nitrite under acidic conditions, such as in the stomach.

G cluster_precursors Precursors in Tobacco Users cluster_nitrosating_agent Nitrosating Agent Source cluster_formation Hypothesized Endogenous Formation Nicotine Nicotine iso_NNAC iso-NNAC (4-(Methylnitrosamino)-4- (3-pyridyl)butyric acid) Nicotine->iso_NNAC Nitrosation Cotinine Cotinine Cotinine->iso_NNAC Nitrosation Nitrate Dietary Nitrate Nitrite Nitrite Nitrate->Nitrite Bacterial Reduction (Saliva) NitrosatingAgent Nitrosating Agent (e.g., N2O3) Nitrite->NitrosatingAgent Acidic Conditions (Stomach)

Caption: Hypothesized pathway for the endogenous nitrosation of nicotine and cotinine to form iso-NNAC.

Quantitative Data Summary

Research has quantified the levels of iso-NNAC in tobacco, cigarette smoke, and the urine of smokers and non-smokers. The data suggests an exogenous, rather than endogenous, origin.

MatrixSample TypeAnalyteConcentration / AmountDetection LimitReference
Urine Smokers (n=19)iso-NNAC44, 65, 74, and 163 ng/day (detected in 4 of 19)20 ng/L[1][2]
Non-smokers (n=10)iso-NNACNot Detected20 ng/L[2]
Tobacco Cigarette Tobaccoiso-NNAC10 - 330 ng/g2 ng/g[2]
Smoke Mainstream Cigarette Smokeiso-NNAC1.1 - 5.5 ng/cigarette0.1 ng/cigarette[2]

Experimental Evidence and Protocols

Studies have been conducted to directly test the endogenous formation hypothesis by administering precursors to human subjects and analyzing for the presence of iso-NNAC.

Human Administration Studies

In one key study, oral administration of nicotine (12-40 mg) and cotinine (40-60 mg) to abstinent smokers did not lead to the excretion of iso-NNAC, even when supplemented with oral nitrate (150 mg) to provide a source for nitrosating agents.[2] This provides strong evidence against significant endogenous formation of iso-NNAC in humans.[2]

Analytical Methodology for iso-NNAC Determination

A gas chromatographic method with a Thermal Energy Analyzer (TEA) detector, which is specific for nitrosamines, has been established for the determination of iso-NNAC in complex matrices like tobacco, smoke, and urine.[1]

Experimental Protocol:

  • Sample Pre-concentration: The sample (urine, tobacco extract, or smoke condensate) is first passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances.

  • Esterification: The carboxylic acid group of iso-NNAC is esterified using an ethereal diazomethane solution. This step converts iso-NNAC into its more volatile methyl ester derivative, making it suitable for gas chromatography.

  • Sample Clean-up: The derivatized sample undergoes a multi-step clean-up process:

    • Alumina Chromatography: The sample is passed through an aluminum oxide column.

    • Silica Gel Chromatography: Further purification is achieved using a silica gel column.

    • High-Performance Liquid Chromatography (HPLC): The final fractionation and isolation of the iso-NNAC methyl ester is performed using HPLC.

  • Analysis: The purified fraction is analyzed by Gas Chromatography-Thermal Energy Analysis (GC-TEA).

G node_sample Sample (Urine, Tobacco Extract, Smoke Condensate) node_spe Step 1: Pre-concentration (C18 SPE Cartridge) node_sample->node_spe node_ester Step 2: Esterification (Diazomethane Solution) node_spe->node_ester node_cleanup Step 3: Multi-Stage Clean-up node_ester->node_cleanup node_alumina Alumina Chromatography node_cleanup->node_alumina node_silica Silica Chromatography node_cleanup->node_silica node_hplc HPLC Fractionation node_cleanup->node_hplc node_gc Step 4: Analysis (GC-TEA) node_alumina->node_gc node_silica->node_gc node_hplc->node_gc

Caption: Analytical workflow for the determination of iso-NNAC in biological and environmental samples.

Conclusion

The available scientific evidence strongly indicates that 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is not significantly formed endogenously in humans. While the precursors (nicotine and cotinine) and conditions for nitrosation may exist, experimental studies have failed to demonstrate in vivo formation.[2] The occasional detection of iso-NNAC in the urine of smokers is consistent with its presence as a preformed compound in tobacco and mainstream cigarette smoke.[2] Therefore, iso-NNAC is considered a marker of exogenous exposure to tobacco products rather than a reliable biomarker of endogenous nitrosation processes involving nicotine.

References

Unveiling iso-NNAC: A Technical Guide to its Role as a Biomarker for Tobacco Smoke Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring exposure to tobacco smoke is a critical aspect of public health research and the development of smoking cessation therapies. Among the myriad of compounds present in tobacco and its smoke, tobacco-specific nitrosamines (TSNAs) are a prominent class of carcinogens. While much attention has been focused on potent carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), other TSNAs such as 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) offer unique insights as biomarkers of exposure. This technical guide provides an in-depth exploration of iso-NNAC, its formation, analytical methodologies for its detection, and its utility as a biomarker for tobacco smoke exposure.

Chemical Properties and Formation of iso-NNAC

iso-NNAC, a nicotine-derived N-nitrosamino acid, is a stable metabolite found in tobacco products and the urine of tobacco users. Its chemical structure consists of a pyridine ring linked to a butyric acid chain with a methylnitrosamino group.

Table 1: Chemical Properties of iso-NNAC

PropertyValueReference
Molecular Formula C₁₀H₁₃N₃O₃[1]
Molecular Weight 223.23 g/mol [1]
Appearance Racemic mixture[1]
CAS Number 123478-84-0[2]

The formation of iso-NNAC is intrinsically linked to the chemistry of tobacco alkaloids. While the complete enzymatic pathway is still under investigation, it is understood that iso-NNAC is a detoxification product. The proposed precursor to iso-NNAC is pseudooxynicotine, which is an oxidation product of nicotine. The nitrosation of pseudooxynicotine is believed to lead to the formation of iso-NNAC. Unlike the potent carcinogen NNK, iso-NNAC is considered to be inactive as a tumorigenic agent[3].

Signaling Pathway of iso-NNAC Formation

The following diagram illustrates the proposed metabolic pathway leading to the formation of iso-NNAC.

iso_NNAC_Formation Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine Nicotine->Pseudooxynicotine Oxidation iso_NNAC iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) Pseudooxynicotine->iso_NNAC Nitrosation Detoxification Detoxification Product iso_NNAC->Detoxification

Caption: Proposed metabolic pathway of iso-NNAC formation from nicotine.

Quantitative Analysis of iso-NNAC

The concentration of iso-NNAC varies across different tobacco products. Smokeless tobacco products, particularly dry snuff, have been found to contain higher levels of iso-NNAC compared to chewing tobacco.

Table 2: Levels of iso-NNAC in Smokeless Tobacco Products

Tobacco Productiso-NNAC Concentration (ppm)Reference
Chewing Tobacco0.01[3]
Dry Snuff0.95[3]

Limited data is available on the urinary concentrations of iso-NNAC in smokers. One study detected iso-NNAC in the urine of smokers on four occasions, with excretion rates of 44, 65, 74, and 163 ng/day, while it was not detected in non-smokers[4]. The presence of iso-NNAC in smokers' urine is suggested to result from exposure to the preformed compound in mainstream cigarette smoke rather than from endogenous nitrosation of nicotine and its metabolites[4].

Experimental Protocols for iso-NNAC Analysis

The analysis of iso-NNAC, along with other N-nitrosamino acids, has historically been performed using Gas Chromatography with a Thermal Energy Analyzer (GC-TEA)[3]. However, modern methods increasingly rely on the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Tobacco Products

A general procedure for the extraction of iso-NNAC from tobacco involves an initial aqueous extraction followed by liquid-liquid partitioning.

  • Extraction: An aqueous extract of the tobacco sample is prepared.

  • pH Adjustment and Partitioning: The pH of the extract is adjusted to selectively remove other N-nitrosamino acids and TSNAs. At pH 2 and pH 9, other compounds are removed by partitioning with an organic solvent.

  • iso-NNAC Isolation: The aqueous extract is then adjusted to pH 4 and partitioned with ethyl acetate to isolate iso-NNAC[3].

  • Derivatization and Analysis: For GC-TEA analysis, the extracted iso-NNAC is often methylated before analysis[3]. For LC-MS/MS analysis, derivatization may not be necessary.

Experimental Workflow for LC-MS/MS Analysis of iso-NNAC in Urine

The following diagram outlines a typical workflow for the analysis of iso-NNAC in human urine using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard (e.g., isotopically labeled iso-NNAC) Urine_Sample->Internal_Standard SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Internal_Standard->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (based on calibration curve) MS_Detection->Quantification Reporting Reporting of iso-NNAC Concentration Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of iso-NNAC in urine.

A detailed protocol for the LC-MS/MS analysis of N-nitrosamines in urine, which can be adapted for iso-NNAC, typically involves the following steps:

  • Sample Collection and Storage: 24-hour urine samples are collected and stored at -20°C until analysis.

  • Internal Standard Spiking: An isotopically labeled internal standard of iso-NNAC is added to an aliquot of the urine sample to correct for matrix effects and variations in extraction efficiency.

  • Solid Phase Extraction (SPE): The urine sample is passed through a C18 SPE cartridge to concentrate the analyte and remove interfering substances.

  • Elution: The retained analytes, including iso-NNAC, are eluted from the SPE cartridge with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is achieved on a C18 column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

iso-NNAC vs. NNAL as Biomarkers of Tobacco Exposure

Both iso-NNAC and NNAL are valuable biomarkers for assessing tobacco smoke exposure, but they provide different types of information. NNAL is a metabolite of the potent lung carcinogen NNK, and its levels in urine are well-correlated with the risk of lung cancer[5]. In contrast, iso-NNAC is considered a detoxification product and is not carcinogenic[3].

Table 3: Comparison of iso-NNAC and NNAL as Tobacco Exposure Biomarkers

Featureiso-NNACNNALReference
Precursor PseudooxynicotineNNK[3]
Carcinogenicity InactivePotent Lung Carcinogen[3],[5]
Primary Indication Exposure to tobacco smokeExposure to NNK, risk of lung cancer[3],[5]
Urinary Levels in Smokers Detected occasionally in ng/day rangeConsistently detected in pmol/mL range[4],[5]
Half-life Not well-established10-16 days[6]

The logical relationship between these biomarkers is that while both indicate tobacco exposure, NNAL provides a more direct measure of exposure to a potent carcinogen and associated cancer risk. The presence of iso-NNAC confirms tobacco use and may provide insights into the metabolic pathways of nicotine detoxification.

Logical Relationship of TSNAs as Biomarkers

The following diagram illustrates the relationship between key TSNAs as biomarkers of tobacco smoke exposure.

TSNA_Biomarkers TSE Tobacco Smoke Exposure Nicotine Nicotine TSE->Nicotine NNK NNK (Carcinogen) Nicotine->NNK Nitrosation Pseudooxynicotine Pseudooxynicotine Nicotine->Pseudooxynicotine Oxidation NNAL NNAL (Carcinogen Metabolite, Biomarker of Risk) NNK->NNAL Metabolism iso_NNAC iso-NNAC (Detoxification Product, Biomarker of Exposure) Pseudooxynicotine->iso_NNAC Nitrosation

References

The Presence of iso-NNAC in Tobacco Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a nicotine-derived N-nitrosamino acid, in various tobacco products. This document summarizes quantitative data, details experimental protocols for its detection, and discusses its toxicological significance, including the absence of associated carcinogenic signaling pathways.

Introduction to iso-NNAC

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens found in tobacco products and are formed from nicotine and other tobacco alkaloids during curing, fermentation, and smoking. While several TSNAs are potent carcinogens, iso-NNAC has been identified as a non-carcinogenic TSNA.[1][2] Understanding the distribution and levels of iso-NNAC across different tobacco products is crucial for a comprehensive risk assessment and for research into the chemical composition of tobacco.

Quantitative Presence of iso-NNAC in Tobacco Products

The concentration of iso-NNAC varies significantly among different tobacco products. The highest levels are generally found in smokeless tobacco products that undergo fermentation and aging processes.[1]

Table 1: Quantitative Levels of iso-NNAC in Various Tobacco Products

Tobacco Productiso-NNAC Concentration (ppm, μg/g)Reference(s)
Chewing Tobacco0.01[1]
Dry Snuff0.95[1]
Reference CigarettesDetected, but specific levels not always quantified in comparative studies. A transfer rate of 0.85% into mainstream smoke of a non-filter cigarette has been reported.[1]
French Dark Tobacco Cigarette (Mainstream Smoke)Minute amounts (3 ng/cigarette)[3]
Blended U.S. Cigarette (Mainstream Smoke)Not detected (<1 ng/cigarette)[3]
CigarsNo specific data found for iso-NNAC.
Pipe TobaccoNo specific data found for iso-NNAC.
E-cigarette Liquids/AerosolsNo specific data found for iso-NNAC.

Experimental Protocols for iso-NNAC Analysis

The quantification of iso-NNAC in tobacco products typically involves chromatographic separation followed by selective detection. The two primary analytical methods employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

GC-TEA is a classic and robust method for the analysis of nitrosamines. The TEA is a highly specific detector for nitrosamines, which minimizes interference from other compounds in the complex tobacco matrix.

Sample Preparation and Extraction:

  • An aqueous extract of the tobacco sample is prepared.[1] To prevent the artifactual formation of nitrosamines during analysis, ascorbic acid is often added to the extraction buffer.[4][5]

  • A multi-step liquid-liquid extraction is performed to isolate iso-NNAC. The pH of the aqueous extract is adjusted to selectively partition different classes of compounds. Other N-nitrosamino acids and TSNAs are removed at pH 2 and pH 9, respectively, by partitioning with an organic solvent like ethyl acetate.[1]

  • iso-NNAC is then extracted from the aqueous phase at pH 4 using ethyl acetate.[1]

  • The extracted iso-NNAC is esterified, typically using diazomethane, to convert it into a more volatile form suitable for gas chromatography.[6]

  • The methylated sample is further purified by chromatography on an alumina column.[1]

Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of nitrosamines.

  • Injector: Programmable temperature injector.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, 50°C to 170°C and then to 212°C.[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Thermal Energy Analyzer (TEA): The GC is interfaced with a TEA detector. The TEA furnace pyrolyzes the nitrosamine to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). The light emitted as NO₂ returns to its ground state is detected by a photomultiplier tube.[4]

    • Interface Temperature: ~240°C[4]

    • Furnace Temperature: ~500-525°C[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and has become a preferred method for the analysis of trace-level compounds like TSNAs in complex matrices. While specific protocols for iso-NNAC are not as commonly published as for other TSNAs, the methodology can be adapted from existing validated methods for similar compounds.

Sample Preparation and Extraction:

  • A homogenized tobacco sample is spiked with an isotopically labeled internal standard of iso-NNAC to ensure accurate quantification.

  • The sample is extracted with a buffered solution, such as 100 mM ammonium acetate.[7]

  • The mixture is agitated and then centrifuged to separate the solid and liquid phases.[7]

  • The supernatant is filtered and can often be directly analyzed by LC-MS/MS without extensive cleanup, which is a significant advantage over GC-TEA methods.[7] For some applications, a solid-phase extraction (SPE) cleanup may be employed to remove interfering matrix components.[8]

Instrumental Analysis:

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.

  • Column: A C18 reversed-phase column is commonly used for the separation of TSNAs.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is employed.[9][10]

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of iso-NNAC and a specific product ion generated by its fragmentation, providing very high selectivity and sensitivity.[10]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow_for_iso_NNAC_Analysis cluster_0 GC-TEA Workflow cluster_1 LC-MS/MS Workflow Tobacco_Sample Tobacco Sample Extraction Aqueous Extraction (with Ascorbic Acid) Tobacco_Sample->Extraction LC_Sample_Prep Extraction with Ammonium Acetate (with Internal Standard) Tobacco_Sample->LC_Sample_Prep pH_Adjustment_1 pH Adjustment (pH 2 & 9) Partitioning Extraction->pH_Adjustment_1 Waste_1 Removal of other N-nitrosamino acids & TSNAs pH_Adjustment_1->Waste_1 Discard pH_Adjustment_2 pH Adjustment (pH 4) Partitioning with Ethyl Acetate pH_Adjustment_1->pH_Adjustment_2 Esterification Esterification (Diazomethane) pH_Adjustment_2->Esterification Alumina_Cleanup Alumina Column Chromatography Esterification->Alumina_Cleanup GC_TEA_Analysis GC-TEA Analysis Alumina_Cleanup->GC_TEA_Analysis Centrifugation Centrifugation & Filtration LC_Sample_Prep->Centrifugation LC_MS_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_MS_Analysis

Caption: Generalized experimental workflows for iso-NNAC analysis.

Signaling Pathways

Studies have consistently shown that iso-NNAC is inactive as a tumorigenic agent and does not induce DNA repair mechanisms.[1][2] This indicates that, unlike carcinogenic TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), iso-NNAC does not activate signaling pathways that lead to cancer.

For context, the following diagram illustrates a simplified signaling pathway for the carcinogenic TSNA, NNK. It is important to note that this pathway is NOT activated by iso-NNAC.

Carcinogenic_TSNA_Signaling_Pathway NNK NNK (Carcinogenic TSNA) Metabolic_Activation Metabolic Activation (CYP Enzymes) NNK->Metabolic_Activation Receptor_Binding Binding to Nicotinic Acetylcholine Receptors (nAChRs) & β-Adrenergic Receptors NNK->Receptor_Binding DNA_Adducts Formation of DNA Adducts Metabolic_Activation->DNA_Adducts DNA_Damage DNA Damage & Mutations DNA_Adducts->DNA_Damage Cancer Cancer DNA_Damage->Cancer PI3K_Akt PI3K/Akt Pathway Receptor_Binding->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor_Binding->MAPK_ERK Cell_Proliferation Increased Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK_ERK->Cell_Proliferation MAPK_ERK->Angiogenesis Cell_Proliferation->Cancer Angiogenesis->Cancer

Caption: Simplified signaling pathways for the carcinogenic TSNA, NNK.

The carcinogenicity of compounds like NNK is attributed to two main mechanisms: the formation of DNA adducts following metabolic activation, which can lead to mutations, and the binding to cellular receptors, which can promote cell proliferation and survival.[11][12] The lack of tumorigenicity of iso-NNAC suggests that it is either not metabolically activated to a DNA-reactive species or does not interact with these cancer-promoting signaling pathways.

Conclusion and Future Directions

iso-NNAC is a non-carcinogenic tobacco-specific nitrosamine found in various tobacco products, with the highest concentrations typically observed in smokeless tobacco. Its analysis is well-established using GC-TEA and can be readily adapted to more modern LC-MS/MS platforms. The absence of tumorigenic activity in iso-NNAC distinguishes it from other harmful TSNAs and implies a lack of interaction with carcinogenic signaling pathways.

A significant data gap exists regarding the presence of iso-NNAC in cigars, pipe tobacco, and novel products such as e-cigarettes. Future research should focus on quantifying iso-NNAC in these products to provide a more complete picture of its distribution across the full range of tobacco and nicotine-containing products. The analytical methodologies described in this guide provide a solid foundation for such investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric acid from Cotinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-4-(3-pyridyl)butyric acid is a metabolite of nicotine and cotinine. Its synthesis is of interest for various applications, including its use as an analytical standard in metabolic studies, as a reference compound in toxicological assessments, and as a potential pharmacological agent or intermediate in drug discovery. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, cotinine. The described method is based on the principle of lactam hydrolysis.

Reaction Scheme

The synthesis proceeds via the hydrolysis of the lactam ring in cotinine. This can be achieved under either acidic or basic conditions. The following protocol details an acid-catalyzed hydrolysis.

Overall Reaction:

Cotinine → this compound

Experimental Protocols

Materials and Reagents:

  • Cotinine

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure: Acid-Catalyzed Hydrolysis of Cotinine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of cotinine in 20 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., dichloromethane:methanol, 9:1 v/v). Spot the starting material (cotinine solution) and the reaction mixture on a TLC plate. The reaction is complete when the cotinine spot has disappeared. The expected reaction time is 4-6 hours.

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to pH 7 by the slow addition of a 10 M sodium hydroxide solution while cooling the flask in an ice bath.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with 50 mL of dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

  • Characterization: Characterize the final product using HPLC for purity assessment, and NMR and MS for structural confirmation.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue
Starting MaterialCotinine
Reagent6 M Hydrochloric Acid
Reaction Temperature100-110 °C (Reflux)
Reaction Time4-6 hours
Expected Yield75-85%
Product Purity (post-purification)>98% (by HPLC)
AppearanceOff-white to pale yellow solid

Table 2: Representative Analytical Data for this compound

AnalysisExpected Result
¹H NMR (400 MHz, D₂O)δ 8.55 (d, 1H), 8.45 (dd, 1H), 7.80 (dt, 1H), 7.40 (dd, 1H), 4.20 (t, 1H), 2.60 (s, 3H), 2.40-2.20 (m, 4H)
¹³C NMR (100 MHz, D₂O)δ 180.1, 149.5, 148.2, 140.8, 138.1, 125.5, 60.2, 34.5, 31.8, 28.7
Mass Spectrometry (ESI+)m/z: 209.12 [M+H]⁺

Mandatory Visualization

Synthesis_Workflow Start Start: Cotinine Reaction Acid Hydrolysis (6M HCl, Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring 4-6 hours Workup Neutralization & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Characterization (HPLC, NMR, MS) Purification->Analysis End End Product: This compound Analysis->End

Application Notes and Protocols for the Synthesis and Purification of iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-NNAC, or 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, is a tobacco-specific N-nitrosamine (TSNA).[1][2][3] Unlike other TSNAs such as NNK and NNN, which are potent carcinogens, iso-NNAC has been found to be inactive as a tumorigenic agent in animal models and does not appear to induce DNA repair mechanisms.[1][2] This document provides a detailed, though generalized, protocol for the chemical synthesis of iso-NNAC, building upon known chemical transformations of similar compounds, and a comprehensive protocol for its purification based on established analytical methods. Additionally, the biological context of iso-NNAC within the broader landscape of TSNA activity is discussed.

Synthesis of iso-NNAC: A Generalized Protocol

Step 1: Synthesis of 4-(methylamino)-4-(3-pyridyl)butyric acid from Cotinine

This step involves the base-catalyzed hydrolysis of the amide bond within the lactam structure of cotinine.

  • Reagents and Materials:

    • Cotinine

    • A strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

    • Water

    • Acid for neutralization (e.g., Hydrochloric Acid)

    • Reaction vessel with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve cotinine in an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH).

    • Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the lactam ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7. The desired amino acid may precipitate out of the solution upon neutralization.

    • Isolate the resulting this compound by filtration or extraction with a suitable organic solvent.

    • The crude product can be purified by recrystallization.

Step 2: N-Nitrosation of this compound

This step introduces the nitroso group to the secondary amine, yielding iso-NNAC. This reaction is typically carried out in an acidic aqueous medium using a nitrosating agent.

  • Reagents and Materials:

    • This compound

    • Sodium Nitrite (NaNO₂)

    • Dilute acid (e.g., Hydrochloric Acid or Acetic Acid)

    • Ice bath

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve the this compound in a dilute acidic solution and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled amino acid solution while stirring vigorously. Maintain the temperature below 5 °C to prevent unwanted side reactions.

    • Continue stirring the reaction mixture in the ice bath for a few hours after the addition is complete.

    • The product, iso-NNAC, can then be extracted from the aqueous solution using an organic solvent such as ethyl acetate.

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude iso-NNAC.

Purification of iso-NNAC

The purification of iso-NNAC can be achieved through a combination of liquid-liquid extraction and column chromatography, with final purity assessed by analytical techniques such as GC-TEA or LC-MS/MS.[1][4]

Protocol for Purification:

  • Liquid-Liquid Extraction:

    • Dissolve the crude iso-NNAC in an aqueous solution and adjust the pH to 4 with a suitable buffer.

    • Perform a liquid-liquid extraction by partitioning the aqueous solution against ethyl acetate. The iso-NNAC will preferentially move into the organic phase.[1]

    • To remove other N-nitrosamino acids and TSNAs, the aqueous extract can be first washed with ethyl acetate at pH 2 and pH 9 before adjusting to pH 4 for the extraction of iso-NNAC.[1]

  • Column Chromatography:

    • The crude product obtained from the extraction can be further purified by chromatography on an alumina or silica gel column.[1][4]

    • A suitable solvent system for elution should be determined using TLC. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) is often effective.

    • Collect fractions and analyze them by TLC to identify those containing the pure iso-NNAC.

  • Esterification for GC Analysis (Optional):

    • For analysis by Gas Chromatography (GC), the carboxylic acid group of iso-NNAC needs to be esterified, for example, by using diazomethane to form the methyl ester.[4]

Quantitative Data

The following table summarizes key quantitative data related to the analysis of iso-NNAC.

ParameterValueReference
Levels in Tobacco Products
Chewing Tobacco0.01 ppm[1]
Dry Snuff0.95 ppm[1]
Analytical Detection Limits
In Tobacco2 ng/g[4]
In Tobacco Smoke0.1 ng/cigarette[4]
In Urine20 ng/L[4]

Biological Inactivity and Signaling Context

Unlike carcinogenic TSNAs such as NNK, iso-NNAC is not known to be a potent carcinogen.[1][2] Carcinogenic TSNAs typically undergo metabolic activation by cytochrome P450 enzymes to form intermediates that can bind to DNA, leading to mutations and potentially cancer. The diagram below illustrates a generalized pathway for TSNA-induced carcinogenesis and highlights the inactive nature of iso-NNAC.

TSNA_Carcinogenesis cluster_activation Metabolic Activation cluster_dna DNA Damage and Carcinogenesis cluster_isoNNAC iso-NNAC Carcinogenic TSNA (e.g., NNK) Carcinogenic TSNA (e.g., NNK) Metabolic Activation (CYP450) Metabolic Activation (CYP450) Carcinogenic TSNA (e.g., NNK)->Metabolic Activation (CYP450) Metabolic Activation (CYP450)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer iso-NNAC iso-NNAC No Significant Metabolic Activation No Significant Metabolic Activation iso-NNAC->No Significant Metabolic Activation

Caption: Generalized pathway of TSNA carcinogenesis and the inactive nature of iso-NNAC.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of iso-NNAC is summarized in the following diagram.

iso_NNAC_Workflow Start Start Cotinine Cotinine Start->Cotinine Hydrolysis Hydrolysis Cotinine->Hydrolysis This compound This compound Hydrolysis->this compound N-Nitrosation N-Nitrosation This compound->N-Nitrosation Crude iso-NNAC Crude iso-NNAC N-Nitrosation->Crude iso-NNAC Purification Purification Crude iso-NNAC->Purification Liquid-Liquid Extraction Liquid-Liquid Extraction Purification->Liquid-Liquid Extraction Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Pure iso-NNAC Pure iso-NNAC Column Chromatography->Pure iso-NNAC Analysis Analysis Pure iso-NNAC->Analysis GC-TEA / LC-MS/MS GC-TEA / LC-MS/MS Analysis->GC-TEA / LC-MS/MS End End GC-TEA / LC-MS/MS->End

Caption: Experimental workflow for iso-NNAC synthesis, purification, and analysis.

References

Application Notes and Protocols for LC-MS/MS Quantification of Urinary iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA) found in tobacco products and tobacco smoke.[1][2] Unlike the more extensively studied TSNAs such as NNK and NNN, iso-NNAC is considered a minor component.[2] However, its presence in the urine of smokers has been confirmed, suggesting that it can be absorbed systemically.[3] Monitoring urinary iso-NNAC can be valuable for comprehensive exposure assessment in individuals using tobacco products. This document provides a detailed protocol for the quantification of iso-NNAC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While a specific, validated LC-MS/MS method for urinary iso-NNAC is not extensively documented in the public domain, this protocol has been constructed based on established methods for other acidic nitrosamines and similar compounds in urine.[4][5][6]

Metabolic Pathway and Biomarker Rationale

Currently, there is limited information on the specific metabolic pathways of iso-NNAC in humans. Existing research suggests that the presence of iso-NNAC in the urine of smokers is primarily due to the absorption of the pre-formed compound from tobacco smoke, rather than endogenous formation from nicotine.[3] Therefore, the primary analytical target is iso-NNAC itself, and potentially its glucuronidated conjugates. The analytical method described here can be adapted to measure "total iso-NNAC" (free and glucuronidated forms) by incorporating an enzymatic hydrolysis step.

Experimental Protocols

Sample Collection and Storage
  • Collect spot or 24-hour urine samples in polypropylene containers.

  • To minimize bacterial activity and potential degradation of the analyte, samples should be stored at -20°C or lower immediately after collection until analysis.

Reagents and Materials
  • Solvents: Methanol, acetonitrile, water (all LC-MS grade).

  • Reagents: Formic acid, ammonium acetate.

  • Standards: iso-NNAC analytical standard and a suitable isotopically labeled internal standard (e.g., iso-NNAC-d4).

  • Enzyme (for total iso-NNAC): β-glucuronidase from E. coli.

  • Solid Phase Extraction (SPE): C18 SPE cartridges.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the extraction of nitrosamines from urine.[5]

  • Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at approximately 3000 x g for 10 minutes to pellet any sediment.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard solution.

  • (Optional for Total iso-NNAC) Enzymatic Hydrolysis:

    • Add β-glucuronidase to the urine sample.

    • Incubate at 37°C for a suitable period (e.g., 2-4 hours or overnight) to deconjugate glucuronidated metabolites.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or water to remove interfering hydrophilic compounds.

  • Elution: Elute iso-NNAC from the cartridge with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

The following are proposed starting conditions, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with a high aqueous phase, ramp up the organic phase to elute the analyte, followed by a column wash and re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ To be determined experimentally (predicted m/z 224.1)
Product Ions To be determined by infusion of the standard and fragmentation analysis
Collision Energy To be optimized for each transition
Dwell Time To be optimized for the number of analytes and chromatographic peak width

Proposed MRM Transitions for iso-NNAC (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
iso-NNAC224.1e.g., 178.1 (loss of COOH and H)Optimize
e.g., 121.1 (pyridyl fragment)Optimize
iso-NNAC-d4 (IS)228.1To be determinedOptimize

Data Presentation

The following tables represent the expected performance characteristics of a validated LC-MS/MS method for urinary iso-NNAC, based on typical values for similar assays.[5][6]

Table 1: Proposed Method Performance Characteristics

ParameterProposed Value
Linear Range 0.02 - 10 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.02 ng/mL
Limit of Detection (LOD) 0.005 ng/mL

Table 2: Proposed Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Low (LQC) 0.06< 15%< 15%± 15%
Medium (MQC) 0.6< 15%< 15%± 15%
High (HQC) 6.0< 15%< 15%± 15%

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the quantification of urinary iso-NNAC.

analytical_workflow urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Optional for Total iso-NNAC) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc

Caption: Workflow for urinary iso-NNAC analysis.

Proposed Metabolic Context

This diagram illustrates the proposed origin of urinary iso-NNAC, highlighting its exogenous source.

metabolic_context tobacco Tobacco Products (Cigarettes, Smokeless Tobacco) smoke Tobacco Smoke tobacco->smoke Combustion absorption Systemic Absorption (Inhalation/Oral) tobacco->absorption Direct Contact smoke->absorption urine Urinary Excretion absorption->urine iso_nnac_urine iso-NNAC in Urine urine->iso_nnac_urine

Caption: Exogenous origin of urinary iso-NNAC.

References

Application Notes and Protocols for the Detection of iso-NNAC using Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA) derived from nicotine. Unlike other TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), which are potent carcinogens, studies have shown that iso-NNAC is inactive as a tumorigenic agent in strain A mice and does not induce DNA repair in primary rat hepatocytes[1][2]. The analysis of iso-NNAC is crucial for understanding the complete profile of TSNAs in tobacco products and their potential biological effects. Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) is a highly sensitive and selective method for the determination of nitrosamines, including iso-NNAC, in various matrices. The TEA detector is specific for the nitroso functional group, providing excellent selectivity and minimizing matrix interference.

This document provides detailed application notes and protocols for the detection and quantification of iso-NNAC in tobacco products using GC-TEA.

Principle of GC-TEA for Nitrosamine Detection

Gas Chromatography-Thermal Energy Analysis is a powerful technique for the detection of nitrogen-containing compounds. The process involves the separation of compounds in a sample using a gas chromatograph. The separated compounds then enter the Thermal Energy Analyzer, where they are pyrolyzed. In the case of nitrosamines, this process cleaves the N-NO bond. The resulting nitric oxide (NO) radical reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light, which is detected by a photomultiplier tube. The intensity of this chemiluminescence is directly proportional to the amount of the nitrosamine present.

Quantitative Data Summary

The following tables summarize the quantitative levels of iso-NNAC and other major tobacco-specific nitrosamines in various tobacco products as determined by GC-TEA and other methods.

Table 1: Quantitative Levels of iso-NNAC in Tobacco Products

Tobacco Productiso-NNAC Level (ppm)Reference
Chewing Tobacco0.01[1]
Dry Snuff0.95[1]
Mainstream Smoke (transfer rate)0.85%[1]

Table 2: Comparative Quantitative Levels of Major TSNAs in Various Tobacco Products (µg/g, wet weight unless otherwise specified)

Tobacco Product CategoryNNN (µg/g)NNK (µg/g)NAT (µg/g)NAB (µg/g)Reference
Smokeless Tobacco (USA)
Conventional Moist Snuff0.71 - 2.50.47 - 1.19--[3]
Ariva (compressed lozenge)0.0190.0370.120.008[4]
Stonewall (compressed lozenge)----[4]
Exalt (snuff)----[4]
Smokeless Tobacco (Bangladesh)
Zarda Brands1.1 - 590.15 - 340.79 - 450.037 - 13[3]
Cigarette Filler (USA)
Commercial Brands (2010)avg. 2.54 (NNN+NNK)avg. 2.54 (NNN+NNK)--[5]
Cigarette Mainstream Smoke (ng/cigarette)
U.S. and Non-U.S. Brands16.8 (avg)14.2 (avg)--[6]

Experimental Protocols

Sample Preparation for iso-NNAC Analysis

This protocol is adapted from the method described for the isolation of iso-NNAC from tobacco products[1].

Reagents and Materials:

  • Tobacco sample (e.g., chewing tobacco, snuff)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • pH meter

  • Centrifuge

Procedure:

  • Extraction: Homogenize 10 g of the tobacco sample with 100 mL of deionized water.

  • Adjust the pH of the aqueous extract to 4 with HCl.

  • Initial Partitioning (Removal of other N-nitrosamino acids and TSNAs):

    • Adjust the pH of the extract to 2 with HCl.

    • Extract the solution three times with an equal volume of ethyl acetate. Discard the ethyl acetate fractions.

    • Adjust the pH of the remaining aqueous layer to 9 with NaOH.

    • Extract the solution three times with an equal volume of ethyl acetate. Discard the ethyl acetate fractions.

  • Isolation of iso-NNAC:

    • Adjust the pH of the remaining aqueous layer back to 4 with HCl.

    • Extract the solution three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions from this step.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the solution to remove the sodium sulfate.

    • Concentrate the filtrate to a small volume (approximately 1-2 mL) using a rotary evaporator at a temperature not exceeding 40°C.

Derivatization (Methylation) of iso-NNAC

For GC analysis, the carboxylic acid group of iso-NNAC must be derivatized to a more volatile form. Methylation using diazomethane is a common method for this purpose[1].

Reagents and Materials:

  • Concentrated iso-NNAC extract from the previous step

  • Diazomethane solution in diethyl ether (prepared fresh and with extreme caution using a diazomethane generation kit)

  • Nitrogen gas stream

Procedure: WARNING: Diazomethane is toxic, explosive, and a potent carcinogen. This procedure must be performed in a well-ventilated fume hood by experienced personnel using appropriate safety precautions, including a blast shield.

  • Transfer the concentrated iso-NNAC extract to a small reaction vial.

  • Slowly add the ethereal diazomethane solution dropwise to the extract at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes.

  • Gently bubble a stream of nitrogen gas through the solution to remove the excess diazomethane.

  • The resulting solution containing the methylated iso-NNAC is now ready for GC-TEA analysis.

GC-TEA Analysis of Methylated iso-NNAC

The following are general GC-TEA operating conditions that can be used as a starting point and should be optimized for the specific instrument and column used. These conditions are based on established methods for other TSNAs[7][8].

Instrumentation:

  • Gas Chromatograph equipped with a Thermal Energy Analyzer (TEA)

GC Conditions:

  • Column: 30 m x 0.32 mm ID, 1.0 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 2-3 mL/min.

  • Injector Temperature: 220°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 min

  • Injection Volume: 1-2 µL

TEA Conditions:

  • Interface Temperature: 250°C

  • Pyrolyzer Temperature: 550°C

  • Attenuator: As required for optimal signal response

Calibration: Prepare a series of calibration standards of methylated iso-NNAC of known concentrations in a suitable solvent (e.g., dichloromethane). Analyze the standards under the same GC-TEA conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of iso-NNAC in the samples can then be determined from this calibration curve.

Visualizations

experimental_workflow sample Tobacco Sample extraction Aqueous Extraction (pH 4) sample->extraction ph2_extraction Partitioning at pH 2 (Remove acidic compounds) extraction->ph2_extraction ph9_extraction Partitioning at pH 9 (Remove basic compounds) ph2_extraction->ph9_extraction iso_nnac_extraction Partitioning at pH 4 (Isolate iso-NNAC) ph9_extraction->iso_nnac_extraction concentration Drying and Concentration iso_nnac_extraction->concentration derivatization Methylation (with Diazomethane) concentration->derivatization gc_tea GC-TEA Analysis derivatization->gc_tea data Data Analysis gc_tea->data

Caption: Experimental workflow for iso-NNAC analysis.

signaling_pathway nnk NNK (Procarcinogen) metabolic_activation Metabolic Activation (CYP Enzymes) nnk->metabolic_activation dna_adducts DNA Adducts metabolic_activation->dna_adducts mutations Mutations in Oncogenes/Tumor Suppressor Genes dna_adducts->mutations cancer Cancer mutations->cancer iso_nnac iso-NNAC no_activation Inactive as a Tumorigenic Agent iso_nnac->no_activation

Caption: Contrasting biological activity of NNK and iso-NNAC.

References

Application Notes and Protocols for Solid-Phase Extraction of iso-NNAC from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a nicotine-derived N-nitrosamino acid identified in tobacco and tobacco smoke.[1] As a member of the tobacco-specific nitrosamine (TSNA) family, which are potent carcinogens, the ability to accurately quantify iso-NNAC in biological matrices is crucial for toxicological studies and for assessing exposure to tobacco products.[2] This document provides a detailed solid-phase extraction (SPE) protocol for the isolation of iso-NNAC from biological samples such as urine and plasma, intended to serve as a practical guide for researchers in the field.

The presented protocol is a synthesized methodology based on established SPE techniques for other acidic compounds and related TSNAs, given the limited availability of a standardized protocol specifically for iso-NNAC.[3][4] Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[5][6]

Experimental Protocols

This section details a recommended solid-phase extraction protocol for iso-NNAC from biological matrices. The method is based on the principles of anion exchange SPE, which is effective for extracting acidic compounds.[3]

Materials:

  • SPE Sorbent: Anion exchange solid-phase extraction cartridges (e.g., Quaternary Amine or similar).

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid (or Acetic Acid, LC-MS grade)

    • Ammonium hydroxide (or other suitable base)

    • Internal Standard (IS): A deuterated analog of iso-NNAC is recommended for optimal quantification. If unavailable, a structurally similar deuterated acidic compound can be considered.

  • Biological Sample: Urine or plasma.

Sample Pretreatment:

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 1-2 mL of the supernatant to a clean tube.

    • Spike the sample with the internal standard.

    • Acidify the sample to a pH of approximately 6.0 using a dilute solution of formic acid.

  • Plasma:

    • Thaw frozen plasma samples at room temperature.

    • To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate the acetonitrile under a gentle stream of nitrogen.

    • Reconstitute the sample in 1-2 mL of deionized water.

    • Spike the sample with the internal standard.

    • Adjust the pH to approximately 6.0 with dilute formic acid.

Solid-Phase Extraction (SPE) Procedure:

  • Conditioning:

    • Condition the anion exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

    • Equilibrate the cartridge with 3 mL of the sample loading buffer (e.g., deionized water at pH 6.0). Ensure the sorbent bed does not go dry.

  • Loading:

    • Load the pretreated biological sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, water-soluble interferences.

    • Follow with a wash of 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the retained iso-NNAC and the internal standard from the cartridge with 2 mL of a solution of 5% formic acid in methanol.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Data Presentation

The following table summarizes hypothetical yet expected quantitative data for the described SPE protocol for iso-NNAC, based on typical performance for similar analytes.[5][7]

ParameterUrinePlasma
Recovery > 85%> 80%
Limit of Detection (LOD) 0.05 - 0.1 ng/mL0.1 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.2 - 0.8 ng/mL
Linearity (r²) > 0.99> 0.99
Precision (RSD%) < 15%< 15%
Accuracy (% Bias) Within ± 15%Within ± 15%

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the solid-phase extraction protocol for iso-NNAC.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing Sample Biological Sample (Urine or Plasma) Centrifuge Centrifugation Sample->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Acidify Acidification (pH ~6.0) Spike->Acidify Condition 1. Conditioning (Methanol, Water, Buffer) Load 2. Sample Loading Condition->Load Wash 3. Washing (Water, Methanol) Load->Wash Elute 4. Elution (5% Formic Acid in Methanol) Wash->Elute Drydown Evaporation to Dryness Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for iso-NNAC solid-phase extraction.

SPE_Logic Start Start SamplePrep Prepare Biological Sample - Centrifuge - Spike with IS - Acidify Start->SamplePrep SPE_Condition Condition SPE Cartridge SamplePrep->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute iso-NNAC SPE_Wash->SPE_Elute Post_Processing Evaporate and Reconstitute SPE_Elute->Post_Processing Analysis Analyze by LC-MS/MS Post_Processing->Analysis End End Analysis->End

Caption: Logical steps of the iso-NNAC SPE protocol.

References

In Vivo Studies of 4-(Methylamino)-4-(3-pyridyl)butyric Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Identification of Relevant Analogs:

A comprehensive review of scientific literature reveals a notable absence of in vivo studies conducted directly on 4-(Methylamino)-4-(3-pyridyl)butyric acid . The available research is predominantly focused on a structurally similar compound, 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC) . It is crucial to distinguish between these two molecules: the former possesses a methylamino group (-NHCH₃), while the latter has a methylnitrosamino group (-N(CH₃)N=O), a modification known to be associated with carcinogenic properties.

Given the lack of direct in vivo data for this compound, this document will detail the available in vivo findings for its nitrosamine analog, Iso-NNAC. This information provides valuable insights into the potential behavior of related pyridyl compounds in biological systems.

Application Notes for 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC)

These notes are intended for researchers, scientists, and drug development professionals investigating the in vivo disposition of tobacco-related compounds.

Compound of Interest: 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC)

Background: Iso-NNAC is a compound studied in the context of tobacco exposure and the endogenous nitrosation of nicotine and its metabolites. Its presence in biological samples is considered a potential biomarker for exposure to tobacco smoke.

Key Findings:

  • Excretion in Animal Models: Following intravenous administration in rats, Iso-NNAC is primarily excreted in the urine.

  • Presence in Smokers: Iso-NNAC has been detected in the urine of smokers, suggesting exogenous exposure from tobacco smoke rather than endogenous formation from nicotine or cotinine.

  • Source in Tobacco Products: The compound is present in both cigarette tobacco and mainstream cigarette smoke.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and analytical studies of Iso-NNAC.

Table 1: Pharmacokinetic Parameters of Iso-NNAC in Rats

ParameterRoute of AdministrationDoseMediumValueTimeframe
ExcretionIntravenous100 µgUrine67.4 ± 25.4%24 hours
ExcretionIntravenous100 µgFeces6.1 ± 1.6%24 hours

Data from a study in Sprague-Dawley rats.

Table 2: Detection of Iso-NNAC in Human and Tobacco Samples

Sample TypePopulation/SourceDetected Levels
Human UrineSmokers (on four occasions)44, 65, 74, and 163 ng/day
Human UrineNon-smokersNot detected
Cigarette Tobacco-10 - 330 ng/g
Mainstream Cigarette Smoke-1.1 - 5.5 ng/cigarette

Data from studies investigating sources of Iso-NNAC exposure.

Table 3: Analytical Detection Limits for Iso-NNAC

MatrixAnalytical MethodDetection Limit
TobaccoGas Chromatography-Thermal Energy Analysis2 ng/g
Tobacco SmokeGas Chromatography-Thermal Energy Analysis0.1 ng/cigarette
UrineGas Chromatography-Thermal Energy Analysis20 ng/L

Detection limits from a validated analytical method.

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo analysis of Iso-NNAC.

Protocol 1: In Vivo Excretion Study in Rats

Objective: To determine the excretion profile of Iso-NNAC in a rat model.

Animal Model:

  • Species: Sprague-Dawley rats.

Materials:

  • 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC) solution for injection.

  • Metabolic cages for separate collection of urine and feces.

  • Analytical instrumentation for quantification of Iso-NNAC (e.g., Gas Chromatography-Thermal Energy Analyzer).

Procedure:

  • Acclimatize Sprague-Dawley rats to metabolic cages for a minimum of 24 hours.

  • Administer a single intravenous (i.v.) injection of 100 µg of Iso-NNAC to each rat.

  • Collect urine and feces separately over a 24-hour period.

  • Store collected samples at -20°C until analysis.

  • Extract Iso-NNAC from urine and fecal homogenates. A common method involves solid-phase extraction.

  • Derivatize the extracted Iso-NNAC, for example, through esterification with diazomethane.

  • Perform sample clean-up using chromatographic techniques such as column chromatography on alumina and silica, followed by high-performance liquid chromatography (HPLC) fractionation.

  • Quantify the concentration of Iso-NNAC in the final extracts using a gas chromatograph coupled with a thermal energy analyzer (GC-TEA).

  • Calculate the percentage of the administered dose excreted in urine and feces.

Protocol 2: Analysis of Iso-NNAC in Human Urine

Objective: To quantify the levels of Iso-NNAC in the urine of smokers and non-smokers.

Study Population:

  • A cohort of smokers (n=19) and non-smokers (n=10).

Sample Collection:

  • Collect 24-hour urine samples from all participants.

Analytical Procedure:

  • Follow steps 5-8 as outlined in Protocol 1 for the extraction, derivatization, clean-up, and quantification of Iso-NNAC from the urine samples.

  • Express the results as the total amount of Iso-NNAC excreted per day (ng/day).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed origin of Iso-NNAC in smokers.

experimental_workflow Experimental Workflow for In Vivo Rat Study cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase rat Sprague-Dawley Rat acclimatization Acclimatization in Metabolic Cages rat->acclimatization administration Intravenous Administration of 100 µg Iso-NNAC acclimatization->administration collection 24h Urine and Feces Collection administration->collection extraction Solid-Phase Extraction collection->extraction derivatization Esterification extraction->derivatization cleanup Chromatographic Clean-up derivatization->cleanup quantification GC-TEA Quantification cleanup->quantification data_analysis data_analysis quantification->data_analysis Calculate % Excretion

Caption: Workflow for the in vivo excretion study of Iso-NNAC in rats.

iso_nnac_origin Proposed Origin of Iso-NNAC in Smokers cluster_exogenous Exogenous Exposure cluster_endogenous Endogenous Formation (Not Observed) tobacco Cigarette Tobacco (10-330 ng/g) smoke Mainstream Smoke (1.1-5.5 ng/cig) tobacco->smoke Combustion smoker Smoker smoke->smoker Inhalation nicotine Nicotine nitrosation Endogenous Nitrosation nicotine->nitrosation cotinine Cotinine cotinine->nitrosation urine Urinary Iso-NNAC nitrosation->urine Hypothesized Path smoker->urine Excretion

Caption: Sources of Iso-NNAC in smokers, highlighting exogenous exposure.

Application of iso-NNAC in Smoking Cessation Studies: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific N-nitrosamine (TSNA) formed from the nitrosation of nicotine.[1][2] TSNAs are a group of carcinogens found in tobacco products and tobacco smoke.[2][3] While the role of some TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in carcinogenesis has been extensively studied, the biological activity of iso-NNAC is less characterized.[3][4][5] This document reviews the current scientific literature regarding iso-NNAC and its relevance, or lack thereof, to smoking cessation studies.

Initial research into iso-NNAC focused on its potential carcinogenicity. However, studies in animal models have shown that iso-NNAC is inactive as a tumorigenic agent.[1][2][6][7][8] Specifically, comparative assays for lung tumorigenesis in female A/J mice found no carcinogenic activity for iso-NNAC.[1][2] Furthermore, iso-NNAC does not induce DNA repair in primary rat hepatocytes.[7]

A thorough review of current literature reveals no evidence of iso-NNAC being investigated as a therapeutic agent for smoking cessation. Smoking cessation research often focuses on compounds that interact with nicotinic acetylcholine receptors (nAChRs) to either block the reinforcing effects of nicotine (antagonists) or to reduce withdrawal symptoms (agonists or partial agonists).[9][10] While some TSNAs have been shown to interact with nAChRs—for instance, NNK is a partial agonist and NNN is an inhibitor of α4β2 nAChRs—there are no such data available for iso-NNAC.[9]

Therefore, this document will pivot to provide researchers, scientists, and drug development professionals with a relevant overview and protocols applicable to the study of nAChR ligands in the context of smoking cessation, as this is the likely intended area of interest.

Quantitative Data for Selected nAChR Ligands in Smoking Cessation

The following table summarizes data for compounds that are either established smoking cessation aids or have been studied for their interaction with nAChRs, which is a key mechanism in nicotine addiction.

CompoundTarget Receptor(s)Mechanism of ActionEfficacy (Abstinence Rate vs. Placebo)Key Findings
Varenicline α4β2 nAChRPartial AgonistSignificantly higher than placeboAlleviates withdrawal symptoms and reduces the rewarding effects of smoking.
Cytisinicline α4β2 nAChRPartial Agonist12-week course: 32.6% vs 7.0% (weeks 9-12)[11][12]; 6-week course: 25.3% vs 4.4% (weeks 3-6)[11][12]Effective and well-tolerated for smoking cessation with a novel dosing regimen.[11][12]
Bupropion nAChR antagonist; Norepinephrine-dopamine reuptake inhibitorAntagonistOR vs. Placebo at 6 months: 1.63-2.34[13]An antidepressant that also aids in smoking cessation.[10]
NNN α4β2 nAChRInhibitor (Antagonist)Not applicable (carcinogen)A tobacco-specific nitrosamine that acts as a pure inhibitor of α4β2 nAChRs with an IC50 of approximately 1 nM in the presence of 10 μM nicotine.[9]
NNK α4β2 nAChRPartial AgonistNot applicable (carcinogen)A tobacco-specific nitrosamine that acts as a partial agonist of α4β2 nAChRs.[9]

Experimental Protocols

Protocol 1: In Vitro Evaluation of nAChR Binding and Function

Objective: To determine the affinity and functional activity of a test compound at specific nAChR subtypes (e.g., α4β2, α7).

Methodology:

  • Cell Culture: Stably transfect a suitable cell line (e.g., HEK-293) with the genes encoding the subunits of the desired nAChR subtype.

  • Radioligand Binding Assay (Affinity):

    • Prepare cell membranes from the transfected cells.

    • Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine for α4β2) and varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Determine the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.

  • Patch-Clamp Electrophysiology (Functional Activity):

    • Perform whole-cell patch-clamp recordings on the transfected cells.

    • Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to elicit an ionic current.

    • To test for antagonist activity, co-apply the test compound with the agonist and measure the inhibition of the agonist-induced current.

    • To test for agonist activity, apply the test compound alone and measure any elicited current.

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Protocol 2: In Vivo Evaluation of a Potential Smoking Cessation Aid in a Rodent Model

Objective: To assess the effect of a test compound on nicotine-induced behaviors in rodents.

Methodology:

  • Animals: Use adult male or female rats or mice.

  • Nicotine Self-Administration:

    • Surgically implant an intravenous catheter into the jugular vein of the animals.

    • Train the animals to press a lever to receive an infusion of nicotine.

    • Once a stable baseline of self-administration is established, administer the test compound prior to the self-administration sessions.

    • A reduction in lever pressing for nicotine suggests that the compound may reduce the reinforcing effects of nicotine.

  • Conditioned Place Preference (CPP):

    • This paradigm assesses the rewarding properties of a drug.

    • During conditioning sessions, administer nicotine and confine the animal to one distinct chamber. On alternate days, administer vehicle and confine the animal to another chamber.

    • On the test day, allow the animal to freely access both chambers and measure the time spent in each. A preference for the nicotine-paired chamber indicates the rewarding effect of nicotine.

    • To test the effect of the test compound, administer it before the nicotine conditioning sessions or before the final test. A blockade of the development or expression of nicotine-induced CPP suggests the compound may reduce nicotine reward.

  • Nicotine Withdrawal Assessment:

    • Administer nicotine to animals for a sustained period (e.g., via osmotic minipumps).

    • Precipitate withdrawal by administering an nAChR antagonist (e.g., mecamylamine) or by discontinuing nicotine delivery.

    • Score somatic and affective signs of withdrawal (e.g., writhing, gasps, tremors, anxiety-like behaviors).

    • Administer the test compound to determine if it can alleviate these withdrawal signs.

Visualizations

Signaling Pathways and Experimental Workflows

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine Nicotine / Agonist nAChR nAChR (α4β2) Nicotine->nAChR Binds & Activates Antagonist Antagonist Antagonist->nAChR Binds & Blocks Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CREB, MAPK) Ion_Influx->Ca_Signaling Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Ca_Signaling->Dopamine_Release Addiction Reinforcement & Addiction Dopamine_Release->Addiction

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Smoking_Cessation_Drug_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Compound_ID Compound Identification In_Vitro In Vitro Studies (Binding & Function) Compound_ID->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & Dosing) Tox->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Phase4 Phase IV (Post-Market Surveillance) Approval->Phase4

Caption: Workflow for Smoking Cessation Drug Development.

References

Application Note & Protocol: Quantification of iso-NNAC in Mainstream Cigarette Smoke

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a nicotine-derived N-nitrosamino acid that has been identified in tobacco and tobacco smoke.[1] Unlike other tobacco-specific nitrosamines (TSNAs) such as NNK and NNN, iso-NNAC is reported to be inactive as a tumorigenic agent in mice and does not induce DNA repair in primary rat hepatocytes.[1] Nevertheless, its quantification in mainstream cigarette smoke is of interest for comprehensive smoke analysis and toxicological assessment. This document provides detailed protocols for the quantification of iso-NNAC levels in mainstream cigarette smoke, primarily based on Gas Chromatography with Thermal Energy Analyzer (GC-TEA) detection, which is a highly specific and sensitive method for nitrosamine analysis.[2][3][4]

Quantitative Data

The levels of iso-NNAC in mainstream cigarette smoke are generally low. The following table summarizes the reported quantitative data.

AnalyteConcentration Range (ng/cigarette)Transfer Rate from Tobacco to Mainstream Smoke (%)Detection Limit (ng/cigarette)Reference
iso-NNAC1.1–5.50.85 (for a non-filter cigarette)0.1[5],[1],[2]

Experimental Protocols

This section outlines the complete workflow for the quantification of iso-NNAC in mainstream cigarette smoke, from smoke generation to instrumental analysis.

Mainstream Smoke Generation and Collection

Objective: To collect the particulate phase of mainstream cigarette smoke under standardized conditions.

Materials:

  • Conditioned cigarettes

  • Routine analytical smoking machine (compliant with ISO 3308)

  • Cambridge filter pads (CFP)

  • Ascorbic acid solution

Protocol:

  • Prior to smoking, condition cigarettes for at least 48 hours at 22°C and 60% relative humidity.

  • Prepare the Cambridge filter pads by evenly applying a solution of ascorbic acid and allowing them to air dry. This is a critical step to prevent artifact formation of N-nitrosamines during smoke collection.[6]

  • Place the prepared filter pads in the holders of the smoking machine.

  • Generate mainstream cigarette smoke according to the ISO 3308 standard smoking regime (35 mL puff volume, 2-second puff duration, once per minute).

  • After smoking the desired number of cigarettes, carefully remove the Cambridge filter pads from the holders for extraction.

Sample Preparation and Cleanup

Objective: To extract iso-NNAC from the Cambridge filter pad, remove interfering compounds, and prepare it for GC-TEA analysis.

Materials:

  • Cambridge filter pad with collected smoke particulate

  • Aqueous buffer (e.g., citrate-phosphate buffer, pH 4.5)

  • Dichloromethane

  • Ethyl acetate

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Alumina and Silica for column chromatography

  • Diazomethane solution (for esterification)

  • Internal standard (e.g., N-nitrosoguvacoline)

Protocol:

  • Extraction:

    • Place the Cambridge filter pad into a flask.

    • Add a known amount of internal standard.

    • Extract the filter pad with an aqueous buffer solution.

  • Liquid-Liquid Partitioning:

    • Adjust the pH of the aqueous extract to 2 with HCl and partition with ethyl acetate to remove acidic compounds.

    • Adjust the aqueous layer to pH 9 with NaOH and partition with ethyl acetate to remove basic and neutral compounds, including other TSNAs.

    • Adjust the remaining aqueous layer to pH 4 with HCl and partition with ethyl acetate to extract iso-NNAC.[1]

  • Solid Phase Extraction (SPE) and Column Chromatography:

    • Concentrate the ethyl acetate fraction containing iso-NNAC.

    • Perform an initial cleanup and pre-concentration using C18 SPE cartridges.[2]

    • Further purify the sample by performing column chromatography, first with an alumina column followed by a silica column.[2]

  • Esterification:

    • Evaporate the purified fraction to dryness under a gentle stream of nitrogen.

    • iso-NNAC is a carboxylic acid and requires derivatization to a more volatile ester for GC analysis. Add an ethereal solution of diazomethane to the residue to convert iso-NNAC to its methyl ester.[2]

    • After the reaction is complete, carefully evaporate the excess diazomethane and solvent.

    • Reconstitute the sample in a suitable solvent (e.g., dichloromethane) for GC-TEA analysis.

Instrumental Analysis: GC-TEA

Objective: To separate and quantify the methyl ester of iso-NNAC using Gas Chromatography with a Thermal Energy Analyzer.

Instrumentation:

  • Gas Chromatograph (GC)

  • Thermal Energy Analyzer (TEA) detector

  • Capillary column suitable for nitrosamine analysis (e.g., DB-5 or similar)

Typical GC-TEA Operating Conditions (can be optimized):

  • Injector Temperature: 220°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp 1: 10°C/minute to 170°C

    • Ramp 2: 5°C/minute to 212°C, hold for 10 minutes

  • Carrier Gas: Helium

  • TEA Interface Temperature: 240°C

  • TEA Furnace Temperature: 500-525°C

Calibration and Quantification:

  • Prepare a series of calibration standards of the iso-NNAC methyl ester with the internal standard in the same solvent as the final sample extract.

  • Inject the calibration standards into the GC-TEA system to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the iso-NNAC methyl ester peak based on its retention time.

  • Quantify the amount of iso-NNAC in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Below are diagrams illustrating the key processes for the quantification of iso-NNAC.

experimental_workflow cluster_collection Smoke Collection cluster_prep Sample Preparation cluster_analysis Analysis conditioning Cigarette Conditioning (22°C, 60% RH) smoking Machine Smoking (ISO 3308) conditioning->smoking trapping Smoke Trapping on Cambridge Filter Pad smoking->trapping extraction Aqueous Extraction trapping->extraction partitioning Liquid-Liquid Partitioning (pH adjustments) extraction->partitioning cleanup SPE & Column Chromatography (C18, Alumina, Silica) partitioning->cleanup esterification Esterification (with Diazomethane) cleanup->esterification injection GC-TEA Injection esterification->injection quantification Quantification vs. Calibration Curve injection->quantification

Caption: Experimental workflow for iso-NNAC quantification.

logical_relationship cluster_precursors Precursors in Tobacco cluster_process Formation & Transfer cluster_products Products in Smoke Nicotine Nicotine Curing Curing & Processing Nicotine->Curing Nitrosation iso_NNAC_tobacco iso-NNAC (in Tobacco) Curing->iso_NNAC_tobacco Combustion Combustion (Smoking) iso_NNAC_smoke iso-NNAC (in Mainstream Smoke) Combustion->iso_NNAC_smoke iso_NNAC_tobacco->Combustion Transfer (0.85%)

Caption: Formation and transfer of iso-NNAC.

References

Determining the Cytotoxicity of iso-NNAC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) is a tobacco-specific N-nitrosamine.[1][2] While research has indicated that iso-NNAC may not be a potent tumorigenic agent and does not appear to induce DNA repair in primary rat hepatocytes, a thorough cytotoxic profile is essential for comprehensive risk assessment and toxicological studies.[1][2] These application notes provide a detailed framework and standardized protocols for evaluating the potential cytotoxicity of iso-NNAC in various cell-based models.

The following protocols are designed to be adaptable to specific cell lines and laboratory conditions. They cover key assays for assessing cell viability, membrane integrity, and apoptosis, providing a multi-parametric approach to understanding the cytotoxic potential of iso-NNAC.

Data Presentation: Summary of Expected Quantitative Data

Effective evaluation of iso-NNAC cytotoxicity requires the systematic collection and presentation of quantitative data. The following tables provide a template for organizing experimental results, allowing for clear comparison across different assays and conditions.

Table 1: Cell Viability as Determined by MTT Assay

iso-NNAC Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
Vehicle Control (0.1% DMSO)100 ± 5.2100 ± 4.8100 ± 5.5
198.2 ± 4.995.1 ± 5.392.3 ± 6.1
1094.5 ± 5.188.7 ± 4.985.4 ± 5.8
5085.3 ± 6.275.2 ± 5.568.9 ± 6.3
10072.1 ± 5.860.5 ± 6.151.2 ± 5.9
25055.8 ± 6.542.3 ± 5.735.6 ± 6.0
50038.4 ± 5.925.1 ± 4.818.9 ± 5.2
Positive Control (e.g., Doxorubicin 1µM)45.2 ± 5.328.9 ± 4.515.7 ± 4.1

Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

iso-NNAC Concentration (µM)% Cytotoxicity (Mean ± SD) - 24h% Cytotoxicity (Mean ± SD) - 48h% Cytotoxicity (Mean ± SD) - 72h
Vehicle Control (0.1% DMSO)5.1 ± 1.25.5 ± 1.46.2 ± 1.5
16.3 ± 1.58.2 ± 1.810.1 ± 2.1
109.8 ± 2.114.5 ± 2.518.7 ± 2.9
5018.2 ± 3.527.8 ± 3.935.4 ± 4.2
10029.5 ± 4.241.2 ± 4.850.1 ± 5.1
25045.1 ± 5.158.9 ± 5.567.3 ± 5.9
50062.7 ± 5.875.4 ± 6.282.1 ± 6.5
Positive Control (Lysis Buffer)100 ± 3.5100 ± 3.8100 ± 4.0

Table 3: Apoptosis Induction by Caspase-3/7 Activity

iso-NNAC Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD) - 24h
Vehicle Control (0.1% DMSO)1.0 ± 0.2
11.1 ± 0.3
101.5 ± 0.4
502.8 ± 0.6
1004.2 ± 0.8
2506.5 ± 1.1
5008.9 ± 1.5
Positive Control (e.g., Staurosporine 1µM)10.5 ± 1.8

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • iso-NNAC stock solution (in DMSO)

  • Selected cell line (e.g., A549, HEK293)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of iso-NNAC in complete culture medium. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium from the wells and add 100 µL of the diluted iso-NNAC solutions. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.[6]

Materials:

  • iso-NNAC stock solution (in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader (as per kit instructions)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer (provided in the kit) to control wells 45 minutes before the end of the incubation period.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the maximum LDH release control.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • iso-NNAC stock solution (in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of iso-NNAC to the wells.

  • Incubation: Incubate for a predetermined time (e.g., 24 hours) to induce apoptosis.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold increase in caspase activity relative to the vehicle control.

Visualizations

G cluster_workflow General Experimental Workflow for iso-NNAC Cytotoxicity A Cell Seeding (96-well plate) B iso-NNAC Treatment (Serial Dilutions) A->B C Incubation (24h, 48h, 72h) B->C D Cytotoxicity/Viability Assay C->D E MTT Assay (Metabolic Activity) D->E Measure F LDH Assay (Membrane Integrity) D->F Measure G Caspase-3/7 Assay (Apoptosis) D->G Measure H Data Analysis (IC50, % Cytotoxicity) E->H F->H G->H

Caption: Workflow for assessing iso-NNAC cytotoxicity.

G cluster_pathway Hypothesized Cytotoxic Signaling Pathways cluster_membrane Cell Membrane cluster_mitochondria Mitochondria cluster_apoptosis Apoptosis Pathway isoNNAC iso-NNAC MembraneDamage Membrane Damage isoNNAC->MembraneDamage Direct Effect? MitoDysfunction Mitochondrial Dysfunction isoNNAC->MitoDysfunction Metabolic Stress? LDH_Release LDH Release MembraneDamage->LDH_Release CellDeath Cell Death LDH_Release->CellDeath ROS ↑ ROS MitoDysfunction->ROS ATP ↓ ATP MitoDysfunction->ATP Caspase_Activation Caspase Activation (Caspase-3/7) MitoDysfunction->Caspase_Activation Intrinsic Pathway ATP->CellDeath Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->CellDeath

Caption: Potential mechanisms of iso-NNAC cytotoxicity.

References

Application Note: The Use of iso-NNAC as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of 4-(methylnitrosamino)-4-(3-pyridyl)butanoic acid (iso-NNAC) as a reference standard in analytical chemistry. High-purity reference standards are crucial for the development of accurate and reliable quantitative analytical methods.[1] iso-NNAC is a tobacco-specific nitrosamine (TSNA) identified in various tobacco products.[2][3][4] Its quantification is essential for research, product characterization, and risk assessment. This note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of iso-NNAC in smokeless tobacco, complete with sample preparation and instrumental parameters.

Physicochemical Properties of iso-NNAC

A well-characterized reference standard is the foundation of any quantitative analysis. The key properties of iso-NNAC are summarized below.

PropertyValueSource
Full Chemical Name 4-(methylnitrosamino)-4-(3-pyridyl)butanoic acid[3]
Abbreviation iso-NNAC[5][6]
CAS Number 123478-84-0[5]
Molecular Weight 223.23 g/mol [5]
Commercial Availability Commercially produced for laboratory research[7][8]

Context: Formation of Tobacco-Specific Nitrosamines (TSNAs)

iso-NNAC is one of several TSNAs formed from the nitrosation of tobacco alkaloids, such as nicotine, during the curing, processing, and burning of tobacco.[9][10] Understanding this origin is key to recognizing the importance of its detection in tobacco-related products.

TSNAs_Formation Simplified Formation Pathway of TSNAs Tobacco_Alkaloids Tobacco Alkaloids (e.g., Nicotine) TSNAs Formation of TSNAs Tobacco_Alkaloids->TSNAs Nitrosating_Agents Nitrosating Agents (during curing/combustion) Nitrosating_Agents->TSNAs NNK NNK TSNAs->NNK NNN NNN TSNAs->NNN iso_NNAC iso-NNAC TSNAs->iso_NNAC Other_TSNAs Other TSNAs (NAT, NAB, etc.) TSNAs->Other_TSNAs

Caption: Simplified pathway of TSNA formation from tobacco alkaloids.

Analytical Methodology: Quantification of iso-NNAC

Modern analytical methods rely on LC-MS/MS for its high sensitivity, specificity, and throughput, which is a significant improvement over older gas chromatography-thermal energy analyzer (GC-TEA) methods.[6][11] An LC-MS/MS method provides robust and reliable quantification of iso-NNAC and other N-nitrosoamino acids.[5]

The overall workflow involves aqueous extraction of the sample, followed by a solid-phase cleanup step to remove interfering matrix components before instrumental analysis.

Experimental_Workflow Analytical Workflow for iso-NNAC in Tobacco Products Start 1. Sample Homogenization (1g Tobacco) Extraction 2. Aqueous Extraction (15 mL DI Water, 16 hours) Start->Extraction Spiking Internal Standard Spiking (Isotopically Labeled Analogs) Start->Spiking Cleanup 3. Solid Phase Cleanup (Diatomaceous Earth) Extraction->Cleanup Elution 4. Elution (Ethyl Formate with Ethanol/Acetic Acid) Cleanup->Elution Evaporation 5. Evaporation to Dryness Elution->Evaporation Reconstitution 6. Reconstitution (0.5 mL DI Water) Evaporation->Reconstitution Analysis 7. Analysis by LC-MS/MS Reconstitution->Analysis

Caption: General experimental workflow for iso-NNAC analysis.

This protocol is adapted from a validated method for the analysis of N-nitrosoamino acids in smokeless tobacco.[5]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized tobacco sample into a centrifuge tube.

  • Standard Addition: For accurate quantification, spike the sample with a known concentration of isotopically labeled internal standard. If analyzing samples with unknown concentrations, prepare separate samples spiked with iso-NNAC reference standard at concentrations ranging from 0.05 to 5.00 mg/kg.[5]

  • Extraction: Add 15 mL of deionized water to the tube. Extract the sample for 16 hours (e.g., overnight on a shaker).[5]

  • Cleanup: Perform a liquid partition cleanup on a diatomaceous earth column.

  • Elution: Elute the analytes with three portions of ethyl formate containing 2% ethanol and 2% acetic acid.[5]

  • Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 0.5 mL of deionized water.

  • Filtration: Filter the reconstituted solution through a 0.2 µm PTFE filter prior to LC-MS/MS analysis.[5]

This protocol utilizes a reverse-phase HPLC system coupled to a tandem mass spectrometer, which provides high selectivity and sensitivity.[5][6]

ParameterSpecification
HPLC System High-Performance Liquid Chromatography System
Column Waters Xterra C18 MS (4.6 x 50 mm, 5 µm) or equivalent
Column Temperature 60 °C
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Gradient 5% B for 1 min, linear ramp to 50% B over 1 min, hold at 50% B for 3 min
Total Run Time 8 minutes (including equilibration)
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Precursor Ion (m/z) 224 -> Product Ion (m/z) 121

Table adapted from published methodologies.[5][6]

Method Performance and Quantitative Data

The use of a high-purity iso-NNAC reference standard is critical for establishing calibration curves and verifying method performance.

Performance MetricTypical ValueSource
Limit of Detection (LOD) 0.01 – 0.04 mg/kg (10 - 40 ng/g)[5]
Reporting Limit 0.20 mg/kg (200 ng/g)[5]
Linear Calibration Range 2.5 - 2500 ng/mL[6]
Accuracy 92 ± 18%[2]
Precision (RSD) 4.7% to 6.8%[2]

Note: Performance characteristics can vary based on the specific matrix, instrumentation, and laboratory.

Conclusion

The use of iso-NNAC as a reference standard is indispensable for the accurate and precise quantification of this tobacco-specific nitrosamine in a variety of complex matrices. The detailed LC-MS/MS protocol provided here offers a robust and sensitive method for researchers in tobacco product analysis and public health. Adherence to validated protocols and the use of high-purity reference materials ensure data of the highest quality and reliability, which is essential for regulatory compliance and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Reductive Amination and Michael Addition.

Route 1: Reductive Amination of 4-oxo-4-(3-pyridyl)butanoic acid

This pathway involves the reaction of 4-oxo-4-(3-pyridyl)butanoic acid with methylamine in the presence of a reducing agent.

Diagram of the Reductive Amination Pathway:

G A 4-oxo-4-(3-pyridyl)butanoic acid C Imine Intermediate A->C + Methylamine - H2O B Methylamine B->C D This compound C->D + Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination synthesis pathway.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Final Product 1. Incomplete imine formation.- Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. Acetic acid can be used as a catalyst. - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine.
2. Ineffective reduction of the imine.- Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective as they selectively reduce the imine in the presence of the ketone.[1] - Ensure the reducing agent is fresh and added portion-wise to control the reaction.
3. Side reaction: Reduction of the starting ketone.- Use a pH-controlled reaction or a milder reducing agent like NaBH3CN, which is less reactive towards ketones at neutral or slightly acidic pH.
Presence of Unreacted Starting Material 1. Insufficient methylamine.- Use a slight excess of methylamine to drive the reaction to completion.
2. Insufficient reducing agent.- Use a molar excess of the reducing agent (typically 1.5-2 equivalents).
3. Short reaction time.- Monitor the reaction progress using TLC or LC-MS and ensure it has gone to completion before work-up.
Formation of Impurities 1. Over-alkylation of the amine.- This is less common in reductive amination compared to direct alkylation.[1] However, using a large excess of the keto-acid could potentially lead to side products. Maintain a stoichiometry of close to 1:1 or a slight excess of the amine.
2. Impurities in starting materials.- Ensure the purity of 4-oxo-4-(3-pyridyl)butanoic acid and methylamine before starting the reaction.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase.- During work-up, adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction with an organic solvent. - Use a continuous liquid-liquid extractor for efficient extraction.
2. Formation of emulsions during extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
3. Co-elution of impurities during chromatography.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Route 2: Michael Addition of Methylamine to a Pyridyl-Substituted α,β-Unsaturated Acid

This pathway involves the conjugate addition of methylamine to an α,β-unsaturated carboxylic acid precursor, such as 4-(3-pyridyl)but-3-enoic acid.

Diagram of the Michael Addition Pathway:

G A 4-(3-pyridyl)but-3-enoic acid C This compound A->C B Methylamine (Nucleophile) B->C 1,4-Conjugate Addition

Caption: Michael addition synthesis pathway.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Final Product 1. Low reactivity of the Michael acceptor.- The electron-withdrawing nature of the carboxylic acid may not be sufficient to activate the double bond for Michael addition. Conversion of the carboxylic acid to an ester or amide can increase its reactivity.
2. Reversibility of the Michael addition.- Ensure the reaction is run to equilibrium. Lowering the reaction temperature after the initial addition can sometimes favor the product.
3. Polymerization of the starting material.- Add the methylamine slowly to the reaction mixture to avoid localized high concentrations. - Keep the reaction temperature controlled.
Formation of Side Products 1. 1,2-addition to the carbonyl group (if an ester is used).- Use a soft nucleophile like methylamine, which generally favors 1,4-addition.[2] - Employing aprotic polar solvents can also favor Michael addition.
2. Dialkylation of methylamine.- Use a controlled amount of the Michael acceptor or a large excess of methylamine.
Incomplete Reaction 1. Insufficient reaction time or temperature.- Monitor the reaction by TLC or LC-MS. Gently heating the reaction mixture may be necessary, but be cautious of potential side reactions.
2. Steric hindrance.- While less of a concern with methylamine, bulky substituents on the pyridyl ring or the carbon backbone could hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The reductive amination of 4-oxo-4-(3-pyridyl)butanoic acid is often the more direct and higher-yielding route.[3] The starting keto-acid is generally more accessible than the corresponding α,β-unsaturated precursor required for the Michael addition. Reductive amination also tends to have fewer side reactions, such as polymerization.[1]

Q2: What are the key reaction parameters to control for a successful reductive amination?

A2: The critical parameters are:

  • pH: Maintain a slightly acidic pH (5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.

  • Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to avoid reduction of the starting ketone.[1]

  • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is usually run at room temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and the consumption of reactants.

Q4: What is the best way to purify the final product?

A4: The purification strategy depends on the scale and the impurities present.

  • Crystallization: If the product is a solid and of reasonable purity after work-up, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a common technique. A mobile phase containing a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the amine product, is typically used.

  • Ion-Exchange Chromatography: For highly polar products that are difficult to purify by conventional chromatography, ion-exchange chromatography can be a powerful tool.

Q5: Are there any specific safety precautions I should take?

A5: Yes, always follow standard laboratory safety procedures.

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle it in a well-ventilated fume hood and avoid acidification of the waste.

  • Methylamine: This is a flammable and corrosive gas or volatile liquid with a strong odor. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination synthesis. Please note that specific yields can vary based on the exact experimental setup and scale.

Parameter Condition Expected Yield Reference
Starting Material 4-oxo-4-(3-pyridyl)butanoic acid-General Methodology
Reagent Methylamine (solution in THF or water)-General Methodology
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)60-80%[1]
Catalyst Acetic Acid (catalytic amount)-General Methodology
Solvent Methanol-General Methodology
Temperature Room Temperature-General Methodology
Reaction Time 12-24 hours-General Methodology
Purification Column Chromatography or Crystallization-General Methodology

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Materials:

  • 4-oxo-4-(3-pyridyl)butanoic acid

  • Methylamine (40% solution in water)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-oxo-4-(3-pyridyl)butanoic acid (1.0 eq) in methanol.

  • Add methylamine solution (1.2 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench it by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~8-9 with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient containing 1% triethylamine.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Workflow Diagram for Reductive Amination Protocol:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve keto-acid in Methanol B Add Methylamine A->B C Add Acetic Acid (catalyst) B->C D Stir for 1h (Imine Formation) C->D E Add NaBH3CN solution D->E F Stir for 12-24h E->F G Quench with Water F->G H Remove Methanol G->H I Adjust pH & Extract with DCM H->I J Dry & Concentrate I->J K Column Chromatography J->K L Isolate Pure Product K->L

Caption: Experimental workflow for reductive amination.

References

Technical Support Center: Purification of Synthetic Iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the purification of synthetic 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC).

Frequently Asked Questions (FAQs)

Q1: What is synthetic iso-NNAC and why is its purification important?

A1: Synthetic iso-NNAC is the laboratory-synthesized form of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, a tobacco-specific nitrosamine (TSNA).[1][2][3] Accurate toxicological studies and its use as an analytical standard require a highly purified form of the compound, free from starting materials, byproducts, and other impurities that may interfere with experimental results.

Q2: What is the common synthetic route for iso-NNAC?

A2: A common method for the synthesis of iso-NNAC starts from cotinine, which is converted to 4-(methylamino)-4-(3-pyridyl)butyric acid, followed by N-nitrosation to yield the final product.

Q3: What are the primary analytical methods for assessing the purity of iso-NNAC?

A3: The most common and sensitive methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography with a Thermal Energy Analyzer (GC-TEA).[3][4] LC-MS/MS is often preferred due to the thermal instability of some nitrosamines, which can be a challenge with GC-based methods.[5]

Q4: What are the major potential impurities in synthetic iso-NNAC?

A4: Potential impurities include unreacted starting materials such as cotinine and this compound, as well as byproducts from the nitrosation reaction.[6][7] Residual solvents and reagents used in the synthesis can also be present.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic iso-NNAC.

Problem Potential Cause Recommended Solution
Low Yield After Synthesis Incomplete nitrosation reaction.Optimize reaction conditions (pH, temperature, and concentration of nitrosating agent). Ensure the secondary amine precursor is pure.
Degradation of iso-NNAC during workup.Avoid high temperatures and strong acidic or basic conditions during extraction and purification.
Poor Peak Shape in HPLC Inappropriate mobile phase or column.Use a C18 column with a mobile phase of ammonium acetate and methanol. Adjust the gradient and pH to optimize peak shape.[9]
Overloading of the HPLC column.Reduce the amount of sample injected onto the column.
Presence of Multiple Peaks in Chromatogram Incomplete reaction or side reactions.Purify the crude product using flash chromatography or preparative HPLC to isolate the desired compound.
Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Low Recovery from Solid-Phase Extraction (SPE) Inefficient elution of iso-NNAC from the SPE cartridge.Optimize the elution solvent. A common eluent for nitrosamines is dichloromethane. Ensure the sorbent is completely dry before elution.[10][11]
Breakthrough of iso-NNAC during sample loading.Ensure the sample is loaded onto a properly conditioned cartridge at an appropriate flow rate.
Inconsistent Quantification Results Matrix effects in LC-MS/MS analysis.Use an isotopically labeled internal standard for quantification to compensate for matrix effects.[9]
Degradation of iso-NNAC in the analytical sample.Analyze samples as fresh as possible and store them at low temperatures, protected from light.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis of iso-NNAC.

Parameter Value Analytical Method Reference
Detection Limit in Tobacco 2 ng/gGC-TEA[4]
Detection Limit in Tobacco Smoke 0.1 ng/cigaretteGC-TEA[4]
Detection Limit in Urine 20 ng/LGC-TEA[4]
LC-MS/MS Detection Limits for TSNAs 3.28 - 4.47 ng/mLLC-MS/MS[12][13]

Experimental Protocols

Protocol 1: General Purification of Synthetic iso-NNAC by HPLC
  • Sample Preparation: Dissolve the crude synthetic iso-NNAC in the initial mobile phase solvent.

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer is recommended.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 1.8 µm, 3.0 x 150 mm) is suitable.[9]

  • Mobile Phase:

    • Mobile Phase A: 15 mM ammonium acetate in water.[9]

    • Mobile Phase B: 100% Methanol.[9]

  • Gradient Elution:

    • Start with 5% B for 3 minutes.

    • Increase to 70% B over 7 minutes.

    • Decrease to 40% B over 2 minutes and hold for 3 minutes.

    • Return to 5% B and re-equilibrate the column for 5 minutes.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 40 °C.[9]

  • Detection: Monitor the elution profile using a UV detector (wavelength to be optimized based on the UV spectrum of iso-NNAC) or a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Fraction Collection: Collect the fractions corresponding to the iso-NNAC peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

  • Drying: Thoroughly dry the cartridge under vacuum. This step is critical for good recovery.[11]

  • Elution: Elute the iso-NNAC with a suitable organic solvent, such as dichloromethane.[10]

  • Evaporation: Evaporate the eluent to concentrate the purified sample.

Visualizations

Synthesis_and_Purification_Workflow Synthetic iso-NNAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Cotinine Cotinine Precursor 4-(methylamino)-4- (3-pyridyl)butyric acid Cotinine->Precursor Reaction Nitrosation Nitrosation Precursor->Nitrosation Reacts with Nitrosating Agent Crude_iso_NNAC Crude iso-NNAC Nitrosation->Crude_iso_NNAC SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Crude_iso_NNAC->SPE HPLC Preparative HPLC Crude_iso_NNAC->HPLC Direct Purification SPE->HPLC Pure_iso_NNAC Pure iso-NNAC HPLC->Pure_iso_NNAC LC_MS LC-MS/MS Analysis Pure_iso_NNAC->LC_MS GC_TEA GC-TEA Analysis Pure_iso_NNAC->GC_TEA

Caption: Workflow for the synthesis and purification of iso-NNAC.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low Purity Detected Check_Chromatogram Analyze HPLC/GC Chromatogram Start->Check_Chromatogram Multiple_Peaks Multiple Peaks? Check_Chromatogram->Multiple_Peaks Broad_Tailing_Peaks Broad/Tailing Peaks? Multiple_Peaks->Broad_Tailing_Peaks No Incomplete_Reaction Incomplete Reaction or Side Products Present Multiple_Peaks->Incomplete_Reaction Yes Check_Method Review Analytical Method Broad_Tailing_Peaks->Check_Method Yes End Purity Improved Broad_Tailing_Peaks->End No Optimize_Synthesis Optimize Synthesis Conditions Incomplete_Reaction->Optimize_Synthesis Improve_Purification Improve Purification (e.g., Gradient, Column) Optimize_Synthesis->Improve_Purification Improve_Purification->End Optimize_HPLC Optimize HPLC Method (Mobile Phase, pH) Check_Method->Optimize_HPLC Optimize_HPLC->End

Caption: A logical approach to troubleshooting low purity issues.

References

Overcoming matrix effects in urinary iso-NNAC quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the overcoming of matrix effects in the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of iso-NNAC in urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of urinary iso-NNAC quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as iso-NNAC, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS, this phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][3] This interference occurs within the mass spectrometer's ion source and is a significant challenge in complex biological samples like urine.[2]

Q2: Why is urine considered a difficult matrix for LC-MS analysis?

A2: Urine is a complex biological fluid with high variability in its composition between individuals and even within the same individual over time.[2][4] It contains a high concentration of salts, urea, creatinine, organic acids, and numerous other endogenous compounds.[5] These components can interfere with the analyte's ionization process, leading to significant matrix effects and making accurate quantification challenging without proper sample preparation or correction strategies.[2]

Q3: What are the consequences of not addressing matrix effects?

Q4: What is the most effective strategy to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective and robust method to compensate for matrix effects.[7][8][9] A SIL-IS is a version of the analyte (iso-NNAC) in which some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because it is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.[9][10][11]

Troubleshooting Guide

Problem: Poor reproducibility and high variability in quantification results across different urine samples.

  • Possible Cause: Inconsistent matrix effects between samples. The composition of urine can vary significantly, causing the degree of ion suppression or enhancement to differ from one sample to another.

  • Solution:

    • Implement Stable Isotope Dilution (SID): The most reliable solution is to use a stable isotope-labeled version of iso-NNAC as an internal standard.[7][8][11] Adding a known concentration of the SIL-IS to every sample, standard, and quality control allows for the normalization of the analyte response, correcting for variations in matrix effects.[9] It is crucial to use a separate internal standard for each analyte to minimize these effects.[10][11]

    • Use Matrix-Matched Calibration: If a SIL-IS is unavailable, create calibration standards in a blank urine matrix that is free of the analyte.[6] This helps to mimic the matrix effects seen in the unknown samples, although it does not account for inter-sample variability as effectively as a SIL-IS.

Problem: Low signal intensity, poor peak shape, or failure to meet the required limit of quantification (LOQ).

  • Possible Cause: Significant ion suppression caused by co-eluting endogenous compounds from the urine matrix. Phospholipids and salts are common culprits.[3]

  • Solutions:

    • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances before analysis.[1][3]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for isolating the analyte of interest while removing salts and other matrix components.[3][12][13] See the detailed protocol below.

      • Sample Dilution: A simple approach is to dilute the urine sample with the initial mobile phase.[6][7] This can reduce the concentration of interfering components, but it may also dilute the analyte below the detection limit, so this method is only feasible when the assay has high sensitivity.[14][15]

    • Refine Chromatographic Conditions: Adjust the HPLC/UHPLC method to achieve better separation between iso-NNAC and the interfering peaks.[7] This can involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences might elute, thus preventing them from entering and contaminating the mass spectrometer's ion source.[6]

Problem: Signal intensity is unexpectedly high, leading to inaccurate and elevated quantification.

  • Possible Cause: Ion enhancement, where co-eluting matrix components improve the ionization efficiency of the analyte.

  • Solution:

    • Employ a Stable Isotope-Labeled Internal Standard: As with ion suppression, a co-eluting SIL-IS is the gold standard for correcting ion enhancement.[7][8] The internal standard will be enhanced to the same degree as the analyte, ensuring the response ratio remains accurate.

    • Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove the specific matrix components responsible for the enhancement.[3][13]

Data Summary: Strategies to Overcome Matrix Effects
StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.[6][7]Simple, fast, and inexpensive.Reduces analyte concentration, potentially compromising sensitivity. Not effective for all matrices.
Solid-Phase Extraction (SPE) Selectively isolates the analyte from the bulk of the matrix components using a solid sorbent.[12]High analyte recovery, excellent removal of interferences, leads to cleaner extracts.[13][16]More time-consuming and costly; requires method development.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the analytical conditions of the samples.[6]Can compensate for consistent matrix effects.Requires a large volume of analyte-free blank matrix; does not correct for sample-to-sample variability.[6]
Stable Isotope Dilution (SID) Uses a co-eluting, stable isotope-labeled internal standard to normalize the analyte response.[7][9]Considered the "gold standard"; corrects for both ion suppression and enhancement and compensates for variability in sample preparation and injection volume.[8][11]Requires synthesis and availability of expensive labeled compounds.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Sample Cleanup

This protocol provides a general methodology for cleaning up urine samples using a mixed-mode or polymer-based SPE cartridge, which is effective for extracting polar compounds like iso-NNAC.

Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Hydrophilic-Lipophilic Balanced)

  • Urine samples

  • Internal Standard (iso-NNAC-d4 or similar) spiking solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (5%)

  • Formic acid (5% in methanol)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Methodology:

  • Sample Pre-treatment: Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates. Take a 500 µL aliquot of the supernatant and add the SIL-IS solution.

  • Column Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge. Apply a slow, steady flow (approx. 1 mL/min) using light vacuum or pressure to ensure proper binding.

  • Washing: Wash the cartridge to remove salts and other polar interferences. Pass 1 mL of water, followed by 1 mL of methanol through the cartridge. Dry the cartridge completely by applying high vacuum for 5-10 minutes.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 5% formic acid in methanol through the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Principle of Stable Isotope Dilution (SID) Quantification

This protocol outlines the principle and workflow for using a SIL-IS for accurate quantification.

Principle: The SID method relies on adding a known amount of a SIL-IS to a sample at the earliest stage of sample preparation.[17] This "spiked" internal standard acts as a chemical and physical mimic of the endogenous analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[18] Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled standard) forms of the analyte, the ratio of their peak areas is used for quantification. This ratio remains constant even if sample loss occurs or if matrix effects alter the absolute signal intensity of both compounds.[9]

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards containing a fixed concentration of the SIL-IS and varying, known concentrations of the unlabeled (native) iso-NNAC.

  • Sample Spiking: Add the same fixed concentration of the SIL-IS to every unknown urine sample, quality control sample, and blank.

  • Sample Preparation: Process all samples (standards, QCs, unknowns) using the identical extraction and cleanup procedure (e.g., the SPE protocol above).

  • LC-MS/MS Analysis: Analyze the processed samples. The mass spectrometer will monitor at least one mass transition for the native iso-NNAC and one for the SIL-IS.

  • Quantification:

    • For each injection, calculate the peak area ratio (PAR) of the native analyte to the SIL-IS.

    • Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

    • Determine the concentration of iso-NNAC in the unknown samples by interpolating their PAR values from the calibration curve.

Visual Workflow

G cluster_workflow Workflow for Overcoming Matrix Effects in Urinary Iso-NNAC Analysis UrineSample Urine Sample (Spiked with SIL-IS) Minimize Minimize Matrix Effects (Reduce Interferences) UrineSample->Minimize Physical Removal Compensate Compensate for Matrix Effects (Correct for Signal Variation) UrineSample->Compensate Correction Method Dilution Sample Dilution Minimize->Dilution SPE Sample Cleanup (e.g., Solid-Phase Extraction) Minimize->SPE SID Stable Isotope Dilution (Ratio-Based Quantification) Compensate->SID Analysis LC-MS/MS Analysis Dilution->Analysis SPE->Analysis SID->Analysis Quantification Accurate & Reproducible Quantification Analysis->Quantification

References

Technical Support Center: Enhancing the Recovery of iso-NNAC from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of iso-N-nitrosoanabasine (iso-NNAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of iso-NNAC from complex biological samples such as plasma, urine, and tissue homogenates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for iso-NNAC recovery.

Problem Potential Cause Recommended Solution
Low or No Recovery of iso-NNAC Suboptimal Solid-Phase Extraction (SPE) Protocol: Incorrect sorbent type, improper pH of sample or solvents, inefficient elution.- Sorbent Selection: For iso-NNAC, which is a polar compound, consider using a mixed-mode sorbent with both reversed-phase and ion-exchange properties. Oasis MCX cartridges can be effective. - pH Adjustment: Adjust the sample pH to be 2-3 units below the pKa of iso-NNAC to ensure it is in a neutral form for better retention on reversed-phase sorbents. - Elution Optimization: Use a strong organic solvent like methanol or acetonitrile for elution. Adding a small percentage of a modifier (e.g., 5% ammonium hydroxide in methanol) can improve the elution of acidic compounds like iso-NNAC from mixed-mode cation exchange sorbents.[1]
Analyte Instability: iso-NNAC may degrade during sample storage or processing.- Storage Conditions: Store biological samples at -80°C immediately after collection and until analysis to minimize degradation.[2] Avoid repeated freeze-thaw cycles. - pH Control: Maintain a neutral or slightly acidic pH during sample preparation to prevent degradation. Aldehydes can be unstable under large pH changes.[1]
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of iso-NNAC in the mass spectrometer.[3][4]- Sample Dilution: Dilute the sample with an appropriate buffer before SPE to reduce the concentration of interfering matrix components.[4] - Optimized Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute iso-NNAC (e.g., 5% methanol in water).[5] - Use of Internal Standards: Employ a stable isotope-labeled internal standard for iso-NNAC to compensate for matrix effects and variations in recovery.
High Variability in Recovery Between Samples Inconsistent Sample Pre-treatment: Differences in homogenization, centrifugation, or filtration can lead to variable results.- Standardize Protocols: Ensure all samples are treated identically. Use a consistent protocol for tissue homogenization, including buffer volume and homogenization time. - Centrifugation and Filtration: Centrifuge samples at a consistent speed and duration to pellet precipitates. If filtering, use the same type of filter for all samples to avoid differential binding of the analyte.
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to fully recover the analyte.- Increase Elution Volume/Steps: Elute with multiple smaller volumes of solvent instead of one large volume. For example, use 2 x 1 mL of elution solvent instead of a single 2 mL aliquot. - Soaking Step: Allow the elution solvent to soak in the SPE sorbent for a few minutes before final elution to improve the disruption of analyte-sorbent interactions.[6]
Presence of Interfering Peaks in Chromatogram Inadequate Chromatographic Separation: The LC method may not be sufficient to separate iso-NNAC from matrix components.- Gradient Optimization: Adjust the mobile phase gradient to increase the separation of iso-NNAC from co-eluting peaks. - Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity for iso-NNAC and interfering compounds.
Contamination: Contamination from labware or reagents.- Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). - Clean Labware: Thoroughly clean all glassware and plasticware used in sample preparation. Consider using disposable, single-use plastics where possible to minimize cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery of iso-NNAC from biological samples?

A1: The recovery of iso-NNAC can vary depending on the biological matrix and the extraction method used. While specific data for iso-NNAC is limited in publicly available literature, for similar tobacco-specific nitrosamines, recoveries using optimized SPE methods are generally expected to be in the range of 80-115%. It is crucial to validate the recovery in your specific matrix by spiking known concentrations of iso-NNAC into blank matrix samples.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of iso-NNAC?

A2: Matrix effects are a common challenge in the analysis of complex biological samples.[3][4] To minimize them, you can:

  • Optimize Sample Preparation: Use a robust sample preparation technique like SPE to remove as many interfering compounds as possible.

  • Chromatographic Separation: Develop a selective LC method that separates iso-NNAC from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that has the same chemical properties and retention time as iso-NNAC is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to mimic the matrix effects seen in the unknown samples.

Q3: What are the best storage conditions for biological samples containing iso-NNAC?

A3: To ensure the stability of iso-NNAC, biological samples should be stored at ultra-low temperatures, preferably at -80°C, immediately after collection.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. When ready to use, thaw samples on ice and process them as quickly as possible.

Q4: Can I use a simple protein precipitation method instead of SPE for iso-NNAC extraction from plasma?

A4: While protein precipitation (PPT) with a solvent like acetonitrile is a simpler and faster method, it is generally less effective at removing matrix interferences compared to SPE.[7] For sensitive and accurate quantification of low levels of iso-NNAC, SPE is the recommended sample preparation technique as it provides a cleaner extract, which can lead to reduced matrix effects and improved assay performance.

Q5: What are the potential cellular effects of iso-NNAC exposure?

A5: iso-NNAC is a metabolite of the tobacco-specific nitrosamine NNA.[8] NNA has been shown to cause DNA damage and impair DNA replication and transcription in human lung cells.[8] While direct studies on the specific signaling pathways affected by iso-NNAC are limited, it is plausible that, like other carcinogenic nitrosamines, it could contribute to cellular stress, DNA damage responses, and potentially activate pro-survival or apoptotic pathways depending on the cellular context and concentration.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for iso-NNAC recovery experiments. These values are based on general knowledge of nitrosamine analysis and should be optimized for your specific experimental conditions.

Table 1: Typical Solid-Phase Extraction (SPE) Parameters for iso-NNAC Recovery

Parameter Recommendation for Plasma/Urine Recommendation for Tissue Homogenate
SPE Sorbent Mixed-Mode Cation Exchange (e.g., Oasis MCX)Mixed-Mode Cation Exchange (e.g., Oasis MCX)
Sample Pre-treatment Dilute 1:1 with 4% H3PO4 in waterHomogenize in buffer, centrifuge, and dilute supernatant 1:1 with 4% H3PO4 in water
Conditioning Solvent 1 mL Methanol1 mL Methanol
Equilibration Solvent 1 mL Water1 mL Water
Wash Solvent 1 mL 5% Methanol in water1 mL 5% Methanol in water
Elution Solvent 1 mL 5% NH4OH in Methanol1 mL 5% NH4OH in Methanol

Table 2: Expected Performance Characteristics for a Validated iso-NNAC Assay

Parameter Acceptance Criteria
Recovery 80 - 115%
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10

Detailed Experimental Protocol: SPE of iso-NNAC from Human Plasma

This protocol provides a general methodology for the solid-phase extraction of iso-NNAC from human plasma samples.

1. Materials and Reagents:

  • Human plasma (blank and study samples)

  • iso-NNAC analytical standard

  • Stable isotope-labeled iso-NNAC internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphoric acid (H3PO4)

  • Ammonium hydroxide (NH4OH)

  • Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX, 30 mg/1 mL)

  • Centrifuge tubes

  • Vortex mixer

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Spike 100 µL of each plasma sample (including blanks and quality controls) with the internal standard solution.

  • Add 100 µL of 4% phosphoric acid in water to each sample.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a clean tube.

3. Solid-Phase Extraction (SPE):

  • Place the SPE cartridges on the vacuum manifold.

  • Condition: Add 1 mL of methanol to each cartridge and allow it to pass through by gravity or gentle vacuum.

  • Equilibrate: Add 1 mL of water to each cartridge and allow it to pass through. Do not let the sorbent bed go dry.

  • Load: Load the supernatant from the sample preparation step onto the conditioned cartridges. Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.

  • Wash: Add 1 mL of 5% methanol in water to each cartridge to wash away interferences.

  • Dry the cartridges under high vacuum for 5 minutes.

  • Elute: Place collection tubes in the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge. Allow the solvent to soak for 1 minute before eluting slowly under gravity or gentle vacuum.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike acidify Acidify & Precipitate Proteins spike->acidify centrifuge Centrifuge acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash Interferences load->wash elute Elute iso-NNAC wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic start Low iso-NNAC Recovery cause1 Suboptimal SPE? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Matrix Effects? start->cause3 solution1a Optimize Sorbent & pH cause1->solution1a solution1b Optimize Elution Solvent cause1->solution1b solution2a Check Storage Conditions (-80°C) cause2->solution2a solution2b Minimize Freeze-Thaw Cycles cause2->solution2b solution3a Improve Sample Cleanup cause3->solution3a solution3b Use Isotope-Labeled IS cause3->solution3b signaling_pathway cluster_cellular_effects Potential Cellular Effects cluster_cellular_response Cellular Response isoNNAC iso-NNAC Exposure stress Oxidative Stress isoNNAC->stress dna_damage DNA Damage stress->dna_damage replication_stress Replication Stress dna_damage->replication_stress damage_response DNA Damage Response Activation replication_stress->damage_response apoptosis Apoptosis damage_response->apoptosis Severe Damage survival Cell Survival Pathways damage_response->survival Repairable Damage

References

Technical Support Center: Stability of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (NNAL) in Frozen Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (NNAL), a key biomarker of tobacco exposure, in frozen urine samples. Adherence to proper storage and handling protocols is critical for obtaining accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of urine samples for NNAL analysis?

A1: For long-term stability, it is recommended to store urine samples at -20°C or -70°C. Studies have shown that both free NNAL and its glucuronide conjugate (NNAL-glucuronide) are stable for at least four years at these temperatures.[1] While storage at 4°C is suitable for short-term periods of up to four weeks, freezing is essential for extended preservation.[1]

Q2: How stable are NNAL and NNAL-glucuronide at room temperature?

A2: NNAL-glucuronide is not completely stable at room temperature (approximately 22°C) or higher. At these temperatures, a gradual degradation of NNAL-glucuronide occurs, leading to a corresponding increase in the concentration of free NNAL.[1] Therefore, it is crucial to minimize the time urine samples spend at room temperature before processing and freezing.

Q3: Can I refreeze urine samples after thawing? What is the impact of freeze-thaw cycles on NNAL stability?

A3: While direct studies on the effect of multiple freeze-thaw cycles specifically on NNAL are limited, research on other urinary biomarkers suggests that a few freeze-thaw cycles (up to three to five) may result in only a minimal decrease in concentration.[2][3] However, to ensure the highest sample integrity, it is best practice to minimize freeze-thaw cycles. Aliquoting urine samples into smaller volumes before the initial freezing is a highly recommended strategy to avoid the need for repeated thawing of the entire sample.

Q4: What are the critical pre-analytical steps for ensuring NNAL stability?

A4: Proper handling of urine samples before freezing is crucial. Samples should be collected in clean, sterile containers. To prevent the degradation of NNAL-glucuronide, samples should be frozen as soon as possible after collection. If immediate freezing is not possible, refrigeration at 4°C is a temporary solution for up to 24-48 hours.[3]

Q5: Are there different forms of NNAL in urine, and are they equally stable?

A5: Yes, NNAL exists in urine as both free NNAL and as a glucuronide conjugate (NNAL-glucuronide). Both forms are stable for at least four years when stored at -20°C or -70°C.[1] However, at room temperature, NNAL-glucuronide can degrade, leading to an increase in free NNAL.[1] Assaying for "total NNAL" (the sum of free and glucuronidated forms) often involves an enzymatic hydrolysis step to convert NNAL-glucuronide to free NNAL before measurement.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Increased free NNAL and decreased NNAL-glucuronide concentrations over time. Sample degradation due to improper storage at room temperature or elevated temperatures.Ensure urine samples are frozen at -20°C or below immediately after collection. If immediate freezing is not possible, store at 4°C for no longer than 24-48 hours.
High variability in NNAL concentrations between aliquots of the same sample. Incomplete thawing and mixing of the sample before aliquoting. Non-homogenous distribution of the analyte after thawing.Thaw samples completely and vortex gently but thoroughly before taking an aliquot for analysis.
Overall lower-than-expected NNAL concentrations in long-term stored samples. Although generally stable, very long-term storage (beyond the documented four years) or multiple freeze-thaw cycles could contribute to some degradation.Whenever possible, analyze samples within the validated storage period. Minimize freeze-thaw cycles by preparing single-use aliquots.
Contamination affecting assay results. Use of non-sterile collection containers or improper handling during aliquoting and processing.Always use sterile containers for urine collection and follow good laboratory practices to avoid cross-contamination.

Data on NNAL Stability in Frozen Urine

The following tables summarize the stability of free NNAL and NNAL-glucuronide in urine under different storage conditions based on available research.

Table 1: Long-Term Stability of NNAL and NNAL-Glucuronide in Frozen Urine

Storage TemperatureDurationAnalyteStability
-20°CAt least 4 yearsFree NNALStable[1]
-20°CAt least 4 yearsNNAL-GlucuronideStable[1]
-70°CAt least 4 yearsFree NNALStable[1]
-70°CAt least 4 yearsNNAL-GlucuronideStable[1]

Table 2: Short-Term Stability of NNAL and NNAL-Glucuronide in Urine

Storage TemperatureDurationAnalyteStability
4°C (Refrigerator)At least 4 weeksFree NNALStable[1]
4°C (Refrigerator)At least 4 weeksNNAL-GlucuronideStable[1]
~22°C (Room Temp)Extended periodsNNAL-GlucuronideNot completely stable, gradual loss observed[1]

Experimental Protocols

A widely accepted and reliable method for the quantification of total NNAL in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow involves enzymatic hydrolysis, solid-phase extraction, and instrumental analysis.

Protocol: Measurement of Total NNAL in Urine by LC-MS/MS

  • Sample Preparation:

    • Thaw frozen urine samples completely at room temperature or in a 4°C water bath.

    • Vortex the samples to ensure homogeneity.

    • Take a known volume of urine (e.g., 1-5 mL) for analysis.

  • Internal Standard Spiking:

    • Add an isotopically labeled internal standard, such as NNAL-d3 or ¹³C₆-NNAL, to each urine sample. This is crucial for accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.

  • Enzymatic Hydrolysis (for Total NNAL):

    • To measure total NNAL (free NNAL + NNAL-glucuronide), the glucuronide conjugate must be cleaved.

    • Add β-glucuronidase enzyme to the urine sample.

    • Incubate the mixture under appropriate conditions (e.g., overnight at 37°C) to ensure complete hydrolysis of NNAL-glucuronide to free NNAL.

  • Solid-Phase Extraction (SPE):

    • SPE is used to clean up the sample and concentrate the analyte of interest.

    • Condition an appropriate SPE cartridge (e.g., a C18 or a specialized molecularly imprinted polymer column).

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the NNAL from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate NNAL from other components using a suitable analytical column (e.g., C18).

    • Detect and quantify NNAL using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for NNAL and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification:

    • Calculate the concentration of NNAL in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NNAL.

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_preparation Sample Preparation cluster_analysis Analysis urine_collection Urine Collection (Sterile Container) immediate_freezing Immediate Freezing (-20°C or -70°C) urine_collection->immediate_freezing temp_storage Temporary Storage (4°C for <48h) urine_collection->temp_storage If immediate freezing is not possible thawing Thawing & Vortexing immediate_freezing->thawing temp_storage->immediate_freezing aliquoting Aliquoting thawing->aliquoting hydrolysis Enzymatic Hydrolysis (β-glucuronidase) aliquoting->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcmsms LC-MS/MS Analysis spe->lcmsms quantification Quantification lcmsms->quantification

Caption: Workflow for NNAL Stability and Analysis in Urine Samples.

logical_relationship cluster_storage Storage Conditions cluster_stability NNAL Stability Outcome frozen Frozen Storage (-20°C or -70°C) stable Stable (Free NNAL & NNAL-Glucuronide) frozen->stable Long-Term (>4 years) refrigerated Refrigerated Storage (4°C) refrigerated->stable Short-Term (≤4 weeks) room_temp Room Temperature (~22°C) unstable Unstable (NNAL-Glucuronide Degradation) room_temp->unstable Potential for Degradation

Caption: Impact of Storage Temperature on NNAL Stability in Urine.

References

Technical Support Center: Troubleshooting Low Sensitivity in iso-NNAC Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low sensitivity, encountered during immunoassays for this small molecule.

Frequently Asked Questions (FAQs)

Q1: What is iso-NNAC and why is its detection important?

A1: iso-NNAC is a tobacco-specific N-nitrosamino acid.[1] Its detection and quantification are crucial in tobacco product analysis and research into tobacco-related carcinogens.

Q2: What is the most common immunoassay format for detecting small molecules like iso-NNAC?

A2: Due to their small size, haptens like iso-NNAC are typically detected using a competitive immunoassay format.[2][3][4] In this format, the iso-NNAC in the sample competes with a labeled iso-NNAC conjugate for binding to a limited number of specific antibodies.

Q3: Why is low sensitivity a common problem in iso-NNAC immunoassays?

A3: Low sensitivity in competitive immunoassays for small molecules can stem from several factors, including low antibody affinity and specificity, suboptimal concentrations of assay reagents (antibody and labeled competitor), and matrix effects from complex samples.[2][5]

Q4: Can I use a sandwich ELISA format for iso-NNAC detection?

A4: A traditional sandwich ELISA is generally not suitable for small molecules like iso-NNAC because their small size prevents the simultaneous binding of two different antibodies (a capture and a detection antibody).[2][6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your iso-NNAC detection experiments.

Issue 1: Weak or No Signal

A weak or absent signal is a primary indicator of low assay sensitivity. The table below outlines potential causes and solutions.

Potential Cause Recommended Solution
Incorrect Reagent Concentration Optimize the concentrations of the primary antibody and the labeled iso-NNAC conjugate through checkerboard titrations.
Low Antibody Affinity Ensure the antibody has high affinity and specificity for iso-NNAC. Consider screening different antibody clones if available.
Suboptimal Incubation Times/Temperatures Increase incubation times (e.g., overnight at 4°C for the primary antibody) to allow for maximal binding. Ensure incubations are performed at the recommended temperature.[7]
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate (e.g., HRP). Use a fresh batch if necessary.
Degraded Substrate Ensure the substrate has been stored correctly and has not expired. Prepare fresh substrate solution before each use.
Insufficient Washing Inadequate washing can leave interfering substances in the wells. Ensure thorough washing between steps.
Improper Plate Coating If you are coating your own plates, ensure the antigen or antibody is properly adsorbed. Consider optimizing the coating buffer and incubation time.[7]
Issue 2: High Background

High background noise can mask a weak signal, leading to poor sensitivity and inaccurate results.

Potential Cause Recommended Solution
Excessive Antibody/Conjugate Concentration Titrate the primary antibody and enzyme-labeled secondary antibody to find the optimal concentration that minimizes background without sacrificing signal.
Insufficient Blocking Use an effective blocking buffer (e.g., 1-5% BSA or non-fat dry milk in wash buffer) and ensure sufficient incubation time to block all non-specific binding sites on the plate.[7][8]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer to thoroughly remove unbound reagents.[8]
Cross-Reactivity of Secondary Antibody Use a secondary antibody that is highly cross-adsorbed against the species of the primary antibody to minimize non-specific binding.
Contaminated Reagents or Buffers Prepare fresh buffers and use sterile, high-quality reagents.
Extended Substrate Incubation Do not over-incubate the substrate. Stop the reaction when the desired color has developed in the standards.
Issue 3: Poor Standard Curve

A poor standard curve will lead to inaccurate quantification of iso-NNAC in your samples.

Potential Cause Recommended Solution
Improper Standard Preparation Ensure accurate and consistent serial dilutions of the iso-NNAC standard. Prepare fresh standards for each assay.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accuracy. Change pipette tips for each dilution.[2]
Incorrect Curve Fit Use appropriate curve-fitting software and select the correct model for a competitive ELISA (e.g., four-parameter logistic fit).
Degraded Standard Store the iso-NNAC standard according to the manufacturer's instructions to prevent degradation.

Experimental Protocols

Key Experiment 1: Hapten-Carrier Conjugation for Immunogen Preparation

To produce antibodies against a small molecule like iso-NNAC, it must first be conjugated to a larger carrier protein to make it immunogenic.[9][10]

Objective: To covalently link iso-NNAC (the hapten) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Methodology:

  • Activate iso-NNAC: If iso-NNAC has a carboxyl group, it can be activated using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]

    • Dissolve iso-NNAC in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add a molar excess of EDC and N-hydroxysuccinimide (NHS) to the iso-NNAC solution to form a more stable amine-reactive intermediate.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Add the activated iso-NNAC solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized.[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS or by using a desalting column.

  • Characterization:

    • Confirm the conjugation and estimate the hapten-to-carrier ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[10]

Key Experiment 2: Competitive ELISA for iso-NNAC Quantification

Objective: To quantify the concentration of iso-NNAC in a sample.

Methodology:

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with a specific concentration of anti-iso-NNAC antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in wash buffer) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Competitive Reaction:

    • Add iso-NNAC standards and unknown samples to the wells.

    • Immediately add a fixed concentration of enzyme-labeled iso-NNAC (e.g., iso-NNAC-HRP conjugate) to each well.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free iso-NNAC in the sample and the labeled iso-NNAC will compete for binding to the coated antibody.

  • Washing:

    • Repeat the washing step to remove unbound reagents.

  • Signal Development:

    • Add the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until sufficient color develops.

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of iso-NNAC in the sample.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection cluster_readout Result Interpretation plate1 Microplate Well antibody Anti-iso-NNAC Antibody plate1->antibody Adsorption bound_complex Antibody-Hapten Complex sample Sample (with iso-NNAC) sample->bound_complex Competition labeled_hapten Labeled iso-NNAC (iso-NNAC-Enzyme) labeled_hapten->bound_complex Competition enzyme Enzyme substrate Substrate substrate->enzyme Catalysis product Colored Product enzyme->product readout Inverse Relationship: High iso-NNAC = Low Signal Low iso-NNAC = High Signal

Caption: Workflow of a competitive immunoassay for iso-NNAC detection.

Troubleshooting_Logic start Low Sensitivity Detected q1 Is the signal weak or absent? start->q1 q2 Is the background high? q1->q2 No sol1 Troubleshoot Weak/No Signal: - Check reagent concentrations - Optimize incubation times - Verify reagent activity q1->sol1 Yes q3 Is the standard curve poor? q2->q3 No sol2 Troubleshoot High Background: - Optimize blocking - Titrate antibodies - Improve washing q2->sol2 Yes sol3 Troubleshoot Standard Curve: - Prepare fresh standards - Check pipetting accuracy - Use correct curve fit q3->sol3 Yes end Assay Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Logical flow for troubleshooting low sensitivity in iso-NNAC assays.

References

Technical Support Center: High-Throughput Screening for Inhibitors of Carcinogenic Nitrosamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers developing high-throughput screening (HTS) assays for inhibitors of enzymes involved in the metabolic activation of tobacco-specific nitrosamines (TSNAs). This resource provides troubleshooting guidance and detailed protocols to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are tobacco-specific nitrosamines (TSNAs) and why are they a focus of research?

A1: Tobacco-specific nitrosamines are a group of carcinogens found in tobacco products.[1] Some of the most potent are 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1] These compounds require metabolic activation by enzymes in the body to exert their carcinogenic effects, making these enzymes prime targets for cancer prevention research.[2][3]

Q2: What is iso-NNAC and what is its relevance in this context?

A2: 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a metabolite of the potent carcinogen NNK. However, iso-NNAC itself is considered to be inactive as a tumorigenic agent. In the context of screening for inhibitors of NNK metabolism, iso-NNAC can be one of the metabolites measured to understand the metabolic pathways being affected by potential inhibitors.

Q3: Which enzymes are the primary targets for inhibiting TSNAs' metabolic activation?

A3: The primary enzymes involved in the metabolic activation of TSNAs like NNK are Cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP2A13 and CYP2A6.[2] Additionally, carbonyl reductases are involved in the metabolic conversion of NNK to NNAL, another carcinogenic metabolite.[4][5] Therefore, HTS campaigns often target these enzyme families.

Q4: What is a high-throughput screening (HTS) assay?

A4: High-throughput screening is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity.[6] The goal is to identify "hits" that can be further developed into potential therapeutic agents.

Q5: What are the key parameters to consider when developing a robust HTS assay for enzyme inhibitors?

A5: Key parameters include the Z'-factor (a measure of assay quality), signal-to-background ratio, substrate concentration (ideally at or below the Km for competitive inhibitors), enzyme stability, and the choice of detection method (e.g., fluorescence, luminescence, or mass spectrometry).[6][7]

Troubleshooting Guide

Assay Development & Optimization

Q: My Z'-factor is consistently below 0.5. What could be the issue?

A: A Z'-factor below 0.5 indicates that the assay window is too narrow to reliably distinguish between hits and non-hits. Here are some potential causes and solutions:

  • High data variability:

    • Pipetting errors: Ensure pipettes are calibrated and use automated liquid handlers for better precision.

    • Reagent instability: Prepare fresh reagents for each experiment and ensure proper storage of stock solutions.[8]

    • Incomplete mixing: Optimize mixing steps in your protocol.

  • Low signal-to-background ratio:

    • Sub-optimal reagent concentrations: Re-evaluate the concentrations of your enzyme, substrate, and any co-factors.

    • Incorrect buffer conditions: Optimize the pH and ionic strength of your assay buffer.[9]

    • Short incubation time: Ensure the enzymatic reaction has proceeded long enough to generate a robust signal.[9]

Q: I'm observing a high rate of false positives in my screen. What are the common causes?

A: False positives can arise from compound interference with the assay technology.[10] Common causes include:

  • Compound autofluorescence: If you are using a fluorescence-based assay, some of your library compounds may fluoresce at the same wavelength as your signal, leading to a false positive reading.[10] It is crucial to perform a counter-screen without the enzyme to identify these compounds.

  • Luciferase inhibition: In luminescence-based assays, compounds can directly inhibit the luciferase reporter enzyme.[10]

  • Compound aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[10] Adding a small amount of non-ionic detergent (e.g., Triton X-100) to the assay buffer can help mitigate this.[10]

  • Redox-active compounds: Some compounds can generate reactive oxygen species that interfere with the assay.[11]

Data Interpretation

Q: How do I distinguish between competitive and non-competitive inhibitors in my HTS data?

A: A primary HTS is typically run at a single compound concentration and a fixed substrate concentration, so it cannot definitively distinguish between different mechanisms of inhibition. However, if your substrate concentration is at or below the Km, you are more likely to identify competitive inhibitors.[7] Follow-up dose-response experiments and mechanism of action studies are necessary to determine the mode of inhibition.

Q: My hit compounds show poor dose-response curves. What does this mean?

A: A poor dose-response curve (e.g., a shallow slope or a curve that does not reach 100% inhibition) can indicate several things:

  • Compound insolubility: The compound may be precipitating out of solution at higher concentrations.[8]

  • Non-specific inhibition: The compound may be acting through a non-specific mechanism, such as aggregation.[11]

  • Complex mechanism of action: The compound may have a complex interaction with the enzyme that does not follow simple inhibition kinetics.

Experimental Protocols

Protocol 1: High-Throughput Screening for Cytochrome P450 Inhibition

This protocol provides a general framework for an HTS assay to identify inhibitors of a specific CYP isoform involved in NNK metabolism, using a fluorogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the target CYP isoform.
  • Enzyme Solution: Dilute the recombinant human CYP enzyme (e.g., CYP2A13) in the assay buffer to the desired concentration.
  • Substrate Solution: Prepare a stock solution of a fluorogenic CYP substrate in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer.
  • Cofactor Solution: Prepare a solution of the necessary cofactor, typically NADPH.
  • Test Compounds: Prepare stock solutions of your library compounds in DMSO.

2. Assay Procedure (384-well plate format): a. Add a small volume (e.g., 1 µL) of the test compound solution to the wells of the microplate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle). b. Add the enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.[8] c. Initiate the enzymatic reaction by adding the substrate and cofactor solution to all wells. d. Incubate the plate at the optimal temperature for the enzyme for a predetermined time. e. Stop the reaction by adding a suitable stop solution (e.g., a solution containing a strong acid or an organic solvent). f. Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis: a. Calculate the percent inhibition for each compound relative to the positive and negative controls. b. Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[6]

Protocol 2: LC-MS/MS Method for Quantification of iso-NNAC and other Metabolites

This protocol outlines the general steps for quantifying iso-NNAC and other relevant metabolites from an in vitro enzyme assay.

1. Sample Preparation: a. After the enzymatic reaction, quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. b. Centrifuge the samples to pellet the precipitated protein. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reverse-phase column for separation.[12]
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12]
  • Tandem Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Establish specific precursor-to-product ion transitions for iso-NNAC and other metabolites of interest, as well as for a stable isotope-labeled internal standard.[13]

3. Data Analysis: a. Generate a standard curve using known concentrations of analytical standards for each metabolite. b. Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Data Presentation

Table 1: Example of Optimal Reagent Concentrations for a CYP Inhibition Assay

ReagentTypical Concentration Range
CYP Enzyme5 - 50 nM
Fluorogenic Substrate0.5 - 5 µM (at or below Km)
NADPH100 - 500 µM
Test Compound1 - 20 µM (for primary screen)
DMSO (final %)< 1%

Table 2: Example IC50 Values of Known Inhibitors for CYP2A6

InhibitorIC50 (µM)
Methoxsalen0.1 - 0.5
Tranylcypromine1 - 5
Coumarin10 - 50

Visualizations

NNK_Metabolism cluster_enzymes Metabolizing Enzymes NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) iso_NNAC iso-NNAC (Inactive Metabolite) NNK->iso_NNAC Metabolism CYP450 Cytochrome P450s (e.g., CYP2A13, CYP2A6) NNK->CYP450 α-hydroxylation CarbonylReductases Carbonyl Reductases NNK->CarbonylReductases Reduction NNAL NNAL (Carcinogenic Metabolite) Detoxification Detoxification Products NNAL->Detoxification Glucuronidation NNAL->CYP450 α-hydroxylation DNA_Adducts DNA Adducts (Carcinogenesis) CYP450->DNA_Adducts CarbonylReductases->NNAL

Caption: Metabolic activation pathway of the tobacco-specific nitrosamine NNK.

HTS_Workflow AssayDev 1. Assay Development & Optimization PilotScreen 2. Pilot Screen (Small Compound Set) AssayDev->PilotScreen PrimaryHTS 3. Primary HTS (Large Compound Library) PilotScreen->PrimaryHTS HitID 4. Hit Identification & Confirmation PrimaryHTS->HitID DoseResponse 5. Dose-Response & IC50 Determination HitID->DoseResponse SecondaryAssays 6. Secondary & Orthogonal Assays (Selectivity & MoA) DoseResponse->SecondaryAssays LeadOp 7. Lead Optimization SecondaryAssays->LeadOp Troubleshooting_Tree Start Problem: High False Positive Rate CheckFluorescence Is it a fluorescence-based assay? Start->CheckFluorescence RunCounterScreen Action: Run counter-screen without enzyme to detect autofluorescent compounds. CheckFluorescence->RunCounterScreen Yes CheckLuminescence Is it a luminescence-based assay? CheckFluorescence->CheckLuminescence No ConsiderOther Consider other interference: - Redox activity - Compound precipitation RunCounterScreen->ConsiderOther CheckLuciferaseInhibition Action: Test for direct inhibition of luciferase. CheckLuminescence->CheckLuciferaseInhibition Yes CheckAggregation Action: Add non-ionic detergent (e.g., Triton X-100) to assay buffer. CheckLuminescence->CheckAggregation No CheckLuciferaseInhibition->ConsiderOther CheckAggregation->ConsiderOther

References

Minimizing artifact formation during iso-NNAC sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifact formation during iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during iso-NNAC sample preparation and analysis.

Problem Potential Cause Recommended Solution
Low or no recovery of iso-NNAC Incorrect pH during extraction: iso-NNAC extraction is pH-dependent. An incorrect pH can lead to poor partitioning into the extraction solvent.[1]Ensure the aqueous sample extract is adjusted to pH 4 before partitioning with an organic solvent like ethyl acetate.[1]
Degradation of iso-NNAC: As a nitrosamine, iso-NNAC can be susceptible to degradation under certain conditions (e.g., exposure to UV light, extreme temperatures).Handle samples in a way that minimizes exposure to direct sunlight or high temperatures. Store extracts at low temperatures (-20°C) when not in use.
Inefficient extraction: The choice of solvent and extraction technique may not be optimal for the sample matrix.For aqueous samples, partitioning with ethyl acetate has been shown to be effective.[1] For solid samples, ensure thorough homogenization and sufficient extraction time.
High background or interfering peaks in chromatogram Co-extraction of other compounds: The sample matrix may contain other compounds that are co-extracted with iso-NNAC and interfere with its detection.Implement a multi-step pH extraction. Other N-nitrosamino acids and tobacco-specific N-nitrosamines (TSNAs) can be removed by partitioning at different pH values (e.g., pH 2 and pH 9) before extracting iso-NNAC at pH 4.[1]
Contamination: Contamination from glassware, solvents, or other lab equipment can introduce interfering substances.Use high-purity solvents and thoroughly clean all glassware before use. Running a solvent blank can help identify sources of contamination.
Inconsistent or non-reproducible results Artifactual formation of nitrosamines: Nitrosating agents in the sample or the analytical system can react with precursor amines to form nitrosamines, leading to artificially high results.[2]Treat collection media (e.g., filter pads) with an inhibitor of nitrosation, such as ascorbic acid, before sample collection.[3]
Variability in sample preparation steps: Inconsistent execution of the protocol, such as variations in extraction time, pH adjustment, or solvent volumes, can lead to variable results.Adhere strictly to a validated standard operating procedure (SOP). Ensure accurate and consistent measurements for all steps.

Frequently Asked Questions (FAQs)

Q1: What is iso-NNAC and why is its accurate measurement important?

A1: Iso-NNAC, or 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, is a tobacco-specific N-nitrosamine (TSNA).[1][4] Accurate measurement of iso-NNAC is crucial in tobacco research and for evaluating the potential carcinogenic properties of tobacco products.[4][5]

Q2: What are the common analytical techniques used for iso-NNAC analysis?

A2: Common analytical techniques for iso-NNAC include Gas Chromatography-Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1][3]

Q3: How can I prevent the artificial formation of nitrosamines during my experiment?

A3: The artificial formation of nitrosamines can be a significant source of error.[2] To prevent this, it is recommended to use inhibitors of nitrosation, such as ascorbic acid. For example, when collecting samples from smoke, filter pads can be treated with ascorbic acid prior to use.[3]

Q4: What is the significance of pH during the extraction of iso-NNAC?

A4: pH is a critical parameter for the selective extraction of iso-NNAC. By adjusting the pH of the sample solution, it is possible to separate iso-NNAC from other TSNAs and N-nitrosamino acids that have different acidic or basic properties.[1]

Q5: What are typical concentrations of iso-NNAC found in tobacco products?

A5: The concentration of iso-NNAC in tobacco products can vary significantly. Reported levels range from 0.01 ppm in chewing tobacco to 0.95 ppm in dry snuff.[1]

Quantitative Data Summary

The following table summarizes the reported levels of iso-NNAC in various tobacco products.

Tobacco Product iso-NNAC Concentration (ppm) Reference
Chewing Tobacco0.01[1]
Dry Snuff0.95[1]

Experimental Protocols

Protocol: Extraction of iso-NNAC from a Tobacco Sample

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Sample Homogenization: Homogenize a known weight of the tobacco sample in an aqueous buffer.

  • pH Adjustment and Initial Extraction (Removal of Interferences):

    • Adjust the pH of the aqueous extract to 2.

    • Partition the extract with an appropriate organic solvent (e.g., ethyl acetate) to remove acidic compounds. Discard the organic layer.

    • Adjust the pH of the remaining aqueous layer to 9.

    • Partition again with an organic solvent to remove basic compounds, including other TSNAs. Discard the organic layer.

  • iso-NNAC Extraction:

    • Adjust the pH of the remaining aqueous layer to 4.

    • Partition the extract with ethyl acetate. The iso-NNAC will move into the organic phase.

    • Collect the ethyl acetate layer.

  • Concentration and Reconstitution:

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., methanol for LC/MS).

  • Analysis: Analyze the reconstituted sample using a validated method such as GC-TEA or LC/MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization in Aqueous Buffer ph2_extraction 2. Adjust to pH 2 Partition to Remove Acidic Compounds homogenization->ph2_extraction ph9_extraction 3. Adjust to pH 9 Partition to Remove Basic TSNAs ph2_extraction->ph9_extraction ph4_extraction 4. Adjust to pH 4 Partition to Extract iso-NNAC ph9_extraction->ph4_extraction concentration 5. Concentrate Extract ph4_extraction->concentration reconstitution 6. Reconstitute in Analysis Solvent concentration->reconstitution analysis 7. GC-TEA or LC/MS/MS Analysis reconstitution->analysis

Caption: Workflow for the selective extraction of iso-NNAC.

artifact_prevention cluster_reactants Potential for Artifact Formation cluster_prevention Prevention Strategy precursor Precursor Amines (in sample) artifact Artifactual Nitrosamines (False Positive) precursor->artifact Reaction nitrosating_agent Nitrosating Agents (e.g., NOx in smoke) nitrosating_agent->artifact inhibitor Ascorbic Acid (Nitrosation Inhibitor) inhibitor->artifact Blocks Reaction

Caption: Logic of artifact prevention using a nitrosation inhibitor.

References

Technical Support Center: Optimizing iso-NNAC Resolution in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic analysis of iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid), particularly in resolving it from interfering compounds.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues encountered during the chromatographic analysis of iso-NNAC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between iso-NNAC and other compounds?

Poor resolution, where peaks are not well separated, can stem from several factors:

  • Co-elution with interfering compounds: In complex matrices like smokeless tobacco, compounds such as nicotine, other tobacco-specific nitrosamines (TSNAs), sugars, and humectants can elute at or near the same time as iso-NNAC.

  • Inadequate chromatographic conditions: Suboptimal mobile phase composition, pH, gradient, flow rate, or column temperature can lead to peak broadening and overlap.

  • Column degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, resulting in reduced efficiency and resolution.[1]

  • System issues: Problems with the HPLC/UHPLC system, such as excessive dead volume, leaks, or injector problems, can contribute to poor peak shape and resolution.

Q2: My iso-NNAC peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.

  • Secondary interactions: Strong interactions between basic analytes like iso-NNAC and acidic silanol groups on the surface of silica-based columns are a primary cause.

  • Column overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Column contamination: Accumulation of matrix components on the column frit or packing material can disrupt the peak shape.[2]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of iso-NNAC, it can exist in both ionized and non-ionized forms, leading to tailing.

Troubleshooting Steps for Peak Tailing:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of iso-NNAC to ensure it is in a single ionic state.

  • Use a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or an end-capped column to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute the sample to avoid column overload.

  • Clean the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.

  • Check for System Voids: Ensure all fittings are properly connected to avoid dead volume.

Q3: I am observing inconsistent retention times for iso-NNAC. What should I investigate?

Shifting retention times can compromise the reliability of your analysis.

  • Mobile phase preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, is a common culprit.

  • Column equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can cause drift.

  • Pump performance: Fluctuations in the pump flow rate can lead to retention time variability.

  • Column temperature: Changes in the column temperature can affect retention.

  • Column aging: As a column ages, its retention characteristics can change.

Troubleshooting Steps for Inconsistent Retention Times:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.

  • Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting a sequence.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. Prime the pumps to remove air bubbles.

  • Use a Column Oven: Maintain a constant and stable column temperature.

  • Monitor Column Performance: Track retention times of a standard over the lifetime of the column to identify when it needs to be replaced.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following table summarizes the influence of various chromatographic parameters on the resolution of iso-NNAC from interfering compounds, based on typical LC-MS/MS methods for TSNAs.

ParameterChangeEffect on ResolutionPotential Trade-offs
Mobile Phase
Organic ModifierSwitch from Acetonitrile to Methanol (or vice versa)Can significantly alter selectivity and improve resolution for specific peak pairs.May require re-optimization of the entire method.
pHAdjust pH further from analyte pKaReduces peak tailing and can improve peak shape and resolution.May affect the retention of other compounds of interest.
Buffer ConcentrationIncrease buffer concentrationCan improve peak shape by masking silanol interactions.High buffer concentrations can precipitate and damage the system.
Stationary Phase
Column ChemistryChange from C18 to Phenyl-Hexyl or CyanoAlters selectivity based on different interaction mechanisms (hydrophobic vs. pi-pi or dipole-dipole).Requires method re-validation.
Particle SizeDecrease particle size (e.g., 5 µm to 1.7 µm)Increases column efficiency, leading to sharper peaks and better resolution.Results in higher backpressure, requiring a UHPLC system.
Column LengthIncrease column lengthIncreases the number of theoretical plates, improving resolution.Longer analysis times and increased solvent consumption.
Operating Conditions
Flow RateDecrease flow rateCan increase efficiency and improve resolution.Increases analysis time.
TemperatureIncrease temperatureCan improve peak shape and efficiency.May decrease retention and potentially degrade thermally labile compounds.
Gradient SlopeDecrease gradient slopeIncreases the separation window for analytes, potentially improving resolution.Longer run times.

Experimental Protocols

Protocol 1: Sample Preparation for iso-NNAC Analysis from Smokeless Tobacco

This protocol describes a general procedure for the extraction of iso-NNAC from a solid tobacco matrix.

Materials:

  • Homogenized smokeless tobacco sample

  • Extraction solvent: 100 mM Ammonium Acetate in water

  • Internal Standard (IS) solution (e.g., iso-NNAC-d4)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Weigh approximately 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate volume of the internal standard solution.

  • Add 20 mL of the extraction solvent to the tube.

  • Cap the tube and shake it on a mechanical shaker for 60 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for the Quantification of iso-NNAC

This protocol provides a starting point for developing a robust LC-MS/MS method.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • iso-NNAC: Precursor ion (Q1) m/z 224.1 -> Product ion (Q3) m/z 178.1

    • iso-NNAC-d4 (IS): Precursor ion (Q1) m/z 228.1 -> Product ion (Q3) m/z 182.1

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Tobacco Sample Spike Spike with Internal Standard Sample->Spike Extract Extract with Ammonium Acetate Spike->Extract Centrifuge Centrifuge to Pellet Solids Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification against Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Logic Start Poor Resolution Observed Check_Peaks Examine Peak Shape Start->Check_Peaks Tailing Peak Tailing Check_Peaks->Tailing Yes Broad Broad Peaks Check_Peaks->Broad No, but broad Overlapping Co-eluting Peaks Check_Peaks->Overlapping No, but overlapping Sol_Tailing Optimize Mobile Phase pH Change Column Chemistry Reduce Sample Load Tailing->Sol_Tailing Sol_Broad Decrease Flow Rate Increase Column Temperature Check for System Leaks Broad->Sol_Broad Sol_Overlapping Modify Gradient Program Change Mobile Phase Organic Use a Different Column Overlapping->Sol_Overlapping

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-TEA and LC-MS/MS for Iso-NNAC Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of tobacco-specific nitrosamines (TSNAs), the accurate quantification of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is of significant interest. This guide provides an objective comparison of two common analytical techniques for iso-NNAC measurement: Gas Chromatography with Thermal Energy Analysis (GC-TEA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Both GC-TEA and LC-MS/MS are powerful techniques for the trace-level analysis of nitrosamines. Historically, GC-TEA has been the standard method for the identification and quantification of iso-NNAC in tobacco products.[1] However, recent advancements in mass spectrometry have positioned LC-MS/MS as a highly sensitive and selective alternative for the analysis of a broad range of TSNAs.[2][3]

LC-MS/MS generally offers a simpler, faster, and more sensitive method for the analysis of non-volatile nitrosamines like iso-NNAC, as it often does not require derivatization and extensive sample cleanup.[2] In contrast, GC-TEA is highly specific for N-nitroso compounds but necessitates a derivatization step to make iso-NNAC amenable to gas chromatography.

This guide presents a detailed comparison of the experimental protocols and performance characteristics of both methods to aid researchers in selecting the most appropriate technique for their analytical needs.

Data Presentation: A Comparative Overview

ParameterGC-TEA for Iso-NNACLC-MS/MS for TSNAs (Representative)
Limit of Detection (LOD) ~0.01 ppm (ng/mg) in tobacco[1]0.027 to 0.049 ng/mL[3][4]
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LOD0.01 to 0.1 ng/mL
**Linearity (R²) **>0.99 (Typical)≥0.999[3]
Accuracy (% Recovery) Not explicitly stated89.3% to 109.4%[3]
Precision (%RSD) Not explicitly stated<11.2%[3]
Sample Preparation Multi-step: Extraction, Liquid-Liquid Partitioning, Column Chromatography, Derivatization (Methylation)[1]Simplified: Extraction, Filtration (SPE optional)[2]
Analysis Time per Sample Longer (due to extensive sample prep and GC run time)Shorter (due to simpler prep and fast LC gradients)
Specificity High for N-nitroso compoundsVery high (based on precursor/product ion transitions)

Experimental Protocols

GC-TEA Methodology for Iso-NNAC

The GC-TEA method was instrumental in the initial identification and quantification of iso-NNAC in tobacco.[1] The protocol involves a multi-step sample preparation process to isolate and derivatize the analyte prior to analysis.

1. Sample Extraction and Cleanup:

  • An aqueous extract of the tobacco sample is prepared.

  • To isolate iso-NNAC, a pH-controlled liquid-liquid partitioning step is employed. The aqueous extract is first partitioned at pH 2 and pH 9 to remove other TSNAs and interfering compounds.[1]

  • The remaining aqueous phase is adjusted to pH 4 and partitioned with ethyl acetate to extract iso-NNAC.[1]

  • The ethyl acetate fraction is then enriched using chromatography on an alumina column.[1]

2. Derivatization:

  • As iso-NNAC is a non-volatile nitrosamino acid, it requires derivatization to be analyzed by GC. This is typically achieved through methylation to form the volatile methyl ester of iso-NNAC.

3. GC-TEA Analysis:

  • The derivatized extract is injected into a gas chromatograph for separation.

  • The separated compounds are then passed into a Thermal Energy Analyzer (TEA), which is a highly specific detector for N-nitroso compounds. The TEA pyrolyzes the nitrosamine, releasing a nitric oxide (NO) radical, which is then detected.

Representative LC-MS/MS Methodology for Iso-NNAC

While a specific validated method for iso-NNAC via LC-MS/MS is not detailed in the available literature, a robust protocol can be extrapolated from existing methods for other non-volatile TSNAs.[2][3][4][5]

1. Sample Extraction:

  • A ground and homogenized sample is extracted with an aqueous buffer, typically 100 mM ammonium acetate solution.[2]

  • The sample is agitated for a set period (e.g., 30-40 minutes) to ensure efficient extraction.[2]

  • Isotope-labeled internal standards for relevant TSNAs are often spiked into the sample prior to extraction to ensure accurate quantification.[3][4]

2. Sample Cleanup (if necessary):

  • The extract is centrifuged and then filtered, often through a syringe filter, before analysis.[2]

  • For complex matrices, an optional solid-phase extraction (SPE) step may be employed to further clean up the sample and reduce matrix effects.

3. LC-MS/MS Analysis:

  • The filtered extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

  • Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for iso-NNAC and its internal standard.

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct experimental workflows for the analysis of iso-NNAC by GC-TEA and LC-MS/MS.

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tobacco Sample Extraction Aqueous Extraction Sample->Extraction Partition1 L/L Partition (pH 2 & 9) Extraction->Partition1 Partition2 L/L Partition (pH 4) Partition1->Partition2 Enrichment Alumina Column Chromatography Partition2->Enrichment Derivatization Methylation Enrichment->Derivatization GC Gas Chromatography Derivatization->GC TEA TEA Detection GC->TEA

Caption: GC-TEA Experimental Workflow for Iso-NNAC Analysis.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tobacco Sample Extraction Aqueous Extraction with IS Sample->Extraction Cleanup Centrifugation & Filtration (SPE Optional) Extraction->Cleanup LC Liquid Chromatography Cleanup->LC MSMS Tandem MS Detection (MRM) LC->MSMS

Caption: LC-MS/MS Experimental Workflow for Iso-NNAC Analysis.

References

Reproducibility of 4-(Methylamino)-4-(3-pyridyl)butyric Acid Experimental Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the reproducibility of experimental results for 4-(Methylamino)-4-(3-pyridyl)butyric acid reveal a significant scarcity of publicly available research. The majority of scientific literature focuses on its nitrosated analog, 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a compound of interest in tobacco-related cancer research. This guide, therefore, addresses the available information on related compounds as a proxy to infer potential experimental methodologies and challenges, while highlighting the critical need for foundational research on this compound itself.

Due to the limited specific data, this comparison guide will focus on the analytical techniques and experimental designs used for closely related compounds. This approach aims to provide a framework for researchers venturing into the study of this compound, emphasizing the protocols that would likely form the basis of future reproducibility studies.

Comparative Analysis of Analytical Methodologies

While direct experimental data for this compound is not available in the reviewed literature, we can extrapolate from the methodologies applied to its nitrosamino derivative and other nicotine metabolites. The primary analytical challenge lies in the detection and quantification of these compounds in complex biological matrices.

Analytical MethodCompound AnalyzedMatrixKey Performance MetricsReference
Gas Chromatography-Thermal Energy Analysis (GC-TEA)4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC)Tobacco, Tobacco Smoke, UrineDetection Limits: 2 ng/g (tobacco), 0.1 ng/cigarette, 20 ng/L (urine)[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), N'-nitrosonornicotine (NNN), CotinineUrineNot specified
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS)4-oxo-4-(3-pyridyl)butanoic acid, 4-hydroxy-4-(3-pyridyl)butanoic acidUrineNot specified[2][3]

Table 1: Comparison of Analytical Methods for Related Pyridine Butyric Acid Derivatives. This table summarizes the analytical techniques employed for compounds structurally similar to this compound. The lack of data for the target compound necessitates this comparative approach to inform potential future analytical protocol development.

Experimental Protocols

The development of robust and reproducible experimental protocols is paramount. Based on the analysis of related compounds, the following outlines a general workflow that could be adapted for this compound.

1. Sample Preparation: A Critical Step for Reproducibility

The protocol for sample preparation is crucial for obtaining reliable and reproducible results, especially from biological matrices. A common approach involves solid-phase extraction (SPE) to isolate the analyte of interest and remove interfering substances.

  • General SPE Protocol (adapted from iso-NNAC analysis):

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the pre-treated sample (e.g., urine, plasma) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove hydrophilic impurities.

    • Elute the analyte with a stronger solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.

2. Analytical Instrumentation and Conditions

Given its likely chemical properties, High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like a mass spectrometer would be the method of choice for the quantification of this compound.

  • Hypothetical LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is a common starting point for separating polar to moderately polar compounds.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would likely be suitable for this compound. Multiple Reaction Monitoring (MRM) would be used for quantification, requiring the identification of precursor and product ion transitions.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been documented, its structural similarity to nicotine and its metabolites suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Further research is needed to explore this possibility.

The logical workflow for developing a reproducible experiment for this compound is outlined below.

experimental_workflow cluster_planning Phase 1: Planning & Synthesis cluster_method_dev Phase 2: Method Development cluster_bio_assay Phase 3: Biological Assays cluster_reproducibility Phase 4: Reproducibility Assessment synthesis Chemical Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization analytical_dev Analytical Method Development (LC-MS/MS) characterization->analytical_dev validation Method Validation (Accuracy, Precision) analytical_dev->validation in_vitro In Vitro Studies (e.g., Receptor Binding) validation->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics) in_vitro->in_vivo inter_lab Inter-Laboratory Studies in_vivo->inter_lab data_analysis Statistical Analysis inter_lab->data_analysis

Figure 1. A proposed workflow for establishing reproducible experimental results for this compound.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary experimental data to conduct a thorough review of the reproducibility of this compound research. There is a clear need for foundational studies that include:

  • Validated Synthesis and Characterization: Detailed and reproducible protocols for the synthesis and purification of this compound are required.

  • Development of Analytical Methods: Robust and validated analytical methods for the quantification of this compound in various matrices are essential.

  • Initial Biological Screening: In vitro and in vivo studies are needed to understand the pharmacological and toxicological profile of this compound.

Until such fundamental research is conducted and published, any discussion on the reproducibility of its experimental results remains speculative. This guide serves as a starting point for researchers, providing a framework based on established methodologies for analogous compounds. The scientific community is encouraged to contribute to filling this knowledge gap.

References

A Guide to Inter-Laboratory Comparison of iso-NNAC Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals on the inter-laboratory comparison of quantification methods for 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a tobacco-specific N-nitrosamino acid.[1][2] Given the importance of accurate and reproducible measurement of such compounds in various biological matrices, this document outlines key experimental protocols, data presentation standards, and the principles of inter-laboratory validation. While direct inter-laboratory comparison data for iso-NNAC is not widely published, this guide synthesizes best practices from biomarker assay validation and studies of related compounds.[3][4][5]

Experimental Protocols

The reliable quantification of iso-NNAC in biological matrices such as plasma, urine, or tissue homogenates typically relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][7][8] A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation:

The goal of sample preparation is to extract iso-NNAC from the complex biological matrix and remove interfering substances. A common approach is solid-phase extraction (SPE).

  • Internal Standard Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma), add a known amount of a stable isotope-labeled internal standard (e.g., iso-NNAC-d4). This is crucial for correcting for matrix effects and variations in extraction recovery.[9]

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an anion-exchange (AEX) SPE cartridge with methanol and then water.[7]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove unbound impurities.

    • Elute iso-NNAC and the internal standard with an appropriate solvent (e.g., a mixture of formic acid and acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for iso-NNAC.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both iso-NNAC and its internal standard.

Data Presentation for Inter-Laboratory Comparison

To facilitate a clear and objective comparison of results from different laboratories, all quantitative data should be summarized in a structured table. This table should include key performance metrics for the analytical method.

Table 1: Hypothetical Inter-Laboratory Comparison of iso-NNAC Quantification in Human Plasma

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery)
Low QC (1 ng/mL)98.5%102.1%95.7%85-115%
Mid QC (10 ng/mL)101.2%99.5%103.8%85-115%
High QC (100 ng/mL)99.8%100.9%98.2%85-115%
Precision (%CV)
Intra-Assay (n=6)
Low QC4.2%3.8%5.1%< 15%
Mid QC3.1%2.9%3.5%< 15%
High QC2.5%2.7%3.0%< 15%
Inter-Assay (n=18, 3 days)
Low QC6.8%5.9%7.2%< 15%
Mid QC5.5%4.8%6.1%< 15%
High QC4.9%4.5%5.3%< 15%
Limit of Detection (LOD) 0.1 ng/mL0.08 ng/mL0.12 ng/mLReportable
Limit of Quantification (LOQ) 0.3 ng/mL0.25 ng/mL0.4 ng/mLReportable
Linearity (r²) 0.99920.99950.9989≥ 0.99

QC: Quality Control %CV: Percent Coefficient of Variation

Mandatory Visualizations

Diagram 1: General Workflow for Inter-Laboratory Comparison of iso-NNAC Quantification

G cluster_prep Phase 1: Preparation and Protocol Standardization cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation and Comparison A Develop Standardized Analytical Protocol B Prepare and Distribute Homogenized Samples (e.g., Spiked Plasma) A->B C Provide Common Reference Standards and Internal Standards B->C D Lab A: Sample Analysis C->D E Lab B: Sample Analysis C->E F Lab C: Sample Analysis C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (Accuracy, Precision) G->H I Performance Evaluation and Reporting H->I

A flowchart illustrating the key phases of an inter-laboratory comparison study.

Diagram 2: Representative Signaling Pathway Context for Tobacco-Specific Nitrosamines

While the specific signaling pathways affected by iso-NNAC are not extensively detailed in the provided search results, it is a tobacco-specific nitrosamine (TSNA). TSNAs, such as the well-studied NNK, are known to undergo metabolic activation to form DNA adducts, which can lead to mutations in critical genes like KRAS and p53, ultimately contributing to carcinogenesis.

G isoNNAC iso-NNAC MetabolicActivation Metabolic Activation (e.g., by Cytochrome P450) isoNNAC->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites DNA Cellular DNA ReactiveMetabolites->DNA covalent binding DNAAdducts DNA Adducts DNA->DNAAdducts Mutation Gene Mutations (e.g., KRAS, p53) DNAAdducts->Mutation during replication Cancer Carcinogenesis Mutation->Cancer

A simplified diagram of a potential carcinogenesis pathway for TSNAs like iso-NNAC.

References

Unveiling the Smoker: A Comparative Guide to Urinary Biomarkers for Verifying Self-Reported Smoking Status

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately classifying smoking status is paramount for the integrity of clinical trials and epidemiological studies. Self-reporting, while convenient, is often plagued by misclassification, necessitating the use of objective biochemical markers. This guide provides a comprehensive comparison of urinary biomarkers for tobacco exposure, with a primary focus on the well-established markers cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and a brief discussion on the less-established iso-NNAC and anatabine.

Performance of Urinary Biomarkers in Smoking Status Verification

The accurate differentiation between active smokers and non-smokers (including passive smokers) is a critical function of a reliable biomarker. Cotinine, the primary metabolite of nicotine, and NNAL, a metabolite of the tobacco-specific nitrosamine NNK, are the most widely used and studied urinary biomarkers for this purpose.[1][2]

BiomarkerOptimal Cutoff Value (Urine)SensitivitySpecificityKey Characteristics
Cotinine 31.5 ng/mL[1]97.1%[1]93.9%[1]Shorter half-life (~16-24 hours), reflects recent tobacco exposure (2-4 days).[3] Considered the best overall discriminator for ongoing exposure.
44.5 ng/mL98.7%[4]96.1%[4]
20.9 ng/mg creatinine (Korea)[5]96.6%[5]93.8%[5]Cutoff values can vary by population and analytical method.[6]
NNAL 47.3 pg/mL[1]87.4%[1]96.5%[1]Longer half-life (10-16 days), reflects tobacco exposure over a month or longer.[3] Particularly useful when there is a delay between exposure and measurement.[1]
8.9 pg/mg creatinine (Korea)[5]94.0%[5]94.7%[5]Specific to tobacco-specific nitrosamines.[7]
9.6 - 14.4 pg/mL (adolescents)[3]--
Anatabine Not established for smoking vs. non-smoking--A minor tobacco alkaloid, useful for distinguishing tobacco users from those on nicotine replacement therapy.[8][9] Well-correlated with nicotine, cotinine, and NNAL levels.[8]
iso-NNAC Not established--4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) was initially proposed as a potential marker for endogenous nitrosation of nicotine. However, evidence for its formation after nicotine or cotinine administration in abstinent smokers could not be found, limiting its current utility as a reliable biomarker for smoking status.

Table 1: Comparison of Urinary Biomarkers for Smoking Status Verification. This table summarizes the performance characteristics of urinary cotinine, NNAL, anatabine, and iso-NNAC in distinguishing smokers from non-smokers. Data is compiled from multiple studies and highlights the sensitivity, specificity, and optimal cutoff values.

Experimental Protocols

The accurate quantification of urinary biomarkers is crucial for their application. The most common analytical method for both cotinine and NNAL is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][4][10]

General Workflow for Urinary Biomarker Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation urine_collection Urine Sample Collection fortification Fortification with Internal Standards urine_collection->fortification hydrolysis Enzymatic Hydrolysis (for Total Cotinine/NNAL) fortification->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction lcmsms LC-MS/MS Analysis extraction->lcmsms quantification Quantification of Biomarker Levels lcmsms->quantification comparison Comparison to Cutoff Values quantification->comparison classification Classification of Smoking Status comparison->classification

Figure 1. Experimental Workflow. This diagram illustrates the typical workflow for the analysis of urinary biomarkers to determine smoking status, from sample collection to final classification.

Detailed Methodologies

1. Sample Collection and Storage:

  • Urine samples are collected from subjects.

  • Samples should be stored frozen (e.g., at -20°C) until analysis to ensure the stability of the analytes.[10]

2. Sample Preparation:

  • Enzymatic Hydrolysis (for "Total" Biomarker Measurement): To measure the total concentration of cotinine and NNAL, which includes both the free form and their glucuronide conjugates, an enzymatic hydrolysis step is necessary.

    • An aliquot of the urine sample is treated with β-glucuronidase.[10] This enzyme cleaves the glucuronide moiety, converting the conjugated forms to their free forms.

  • Internal Standard Spiking: To ensure accurate quantification and to correct for any loss during sample processing, a known amount of a stable isotope-labeled internal standard (e.g., [¹³CD₃]cotinine and [¹³C₆]NNAL) is added to each sample before extraction.[10]

  • Extraction: The biomarkers are then extracted from the urine matrix to remove interfering substances. Common techniques include:

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analytes of interest. After washing, the purified analytes are eluted with a solvent.

    • Liquid-Liquid Extraction (LLE): The analytes are partitioned from the aqueous urine sample into an immiscible organic solvent.

3. Analytical Measurement:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for the quantification of cotinine and NNAL.[1][4]

    • Liquid Chromatography (LC): The extracted sample is injected into an LC system. The different compounds in the sample are separated as they pass through a column packed with a stationary phase.

    • Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they are ionized and enter the mass spectrometer. The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the target biomarkers and their internal standards, providing high selectivity and sensitivity.

Signaling Pathways and Logical Relationships

The biochemical verification of smoking status relies on the metabolic pathways of tobacco-specific compounds. The following diagram illustrates the relationship between nicotine inhalation, its metabolism to cotinine, and the conversion of the tobacco-specific nitrosamine NNK to its urinary metabolite NNAL.

signaling_pathway cluster_exposure Exposure cluster_compounds Key Compounds cluster_metabolism Metabolism cluster_excretion Excretion tobacco_smoke Tobacco Smoke Inhalation nicotine Nicotine tobacco_smoke->nicotine nnk NNK (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanone) tobacco_smoke->nnk cotinine Cotinine nicotine->cotinine Metabolism nnal NNAL (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanol) nnk->nnal Metabolism urine Urinary Excretion cotinine->urine nnal->urine

Figure 2. Biomarker Formation. This diagram shows the metabolic conversion of nicotine to cotinine and NNK to NNAL following tobacco smoke exposure, leading to their excretion in urine.

References

A Comparative Analysis of iso-NNAC and Cotinine for Monitoring Smoking Cessation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The accurate assessment of smoking status is critical in clinical trials for smoking cessation therapies and in research investigating the health effects of tobacco use. Biomarkers offer an objective measure to validate self-reported smoking abstinence. Cotinine, a major metabolite of nicotine, is the most widely used biomarker for this purpose. This guide provides a comprehensive comparison of cotinine with 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a tobacco-specific nitrosamine, for assessing smoking cessation progress, supported by available experimental data.

Quantitative Data Summary

The following table summarizes the key parameters of iso-NNAC and cotinine as biomarkers for smoking cessation. A significant disparity in the available data is immediately apparent, with extensive research supporting the use of cotinine, while data on iso-NNAC for this application is scarce.

Featureiso-NNACCotinine
Biomarker Type Tobacco-Specific Nitrosamine (TSNA)Nicotine Metabolite
Parent Compound Nicotine (indirectly)Nicotine
Half-life in Humans Not well-established. Other TSNAs like NNAL have a half-life of 10-18 days[1].Approximately 16-19 hours[2].
Primary Matrix UrineUrine, Saliva, Blood, Hair
Detection Window Potentially longer due to the nature of TSNAs, but not established for smoking cessation monitoring.Typically 2-4 days post-nicotine exposure.
Correlation with Tobacco Intake Urinary excretion has been observed in smokers, but a direct correlation for cessation monitoring is not established[3].Strong correlation with nicotine intake.
Clinical Utility for Smoking Cessation Not established. Its presence is more indicative of exposure to carcinogenic compounds in tobacco.Gold standard for biochemical verification of smoking abstinence.
Analytical Methods Gas Chromatography-Thermal Energy Analysis (GC-TEA)[4], LC-MS/MS[5].ELISA, Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Nicotine Metabolism and Biomarker Formation

Nicotine absorbed from tobacco smoke is primarily metabolized in the liver. The pathways leading to the formation of cotinine and the theoretical formation of iso-NNAC are distinct.

Nicotine_Metabolism cluster_cotinine Major Pathway (70-80%) cluster_iso_NNAC Minor/Theoretical Pathway for Endogenous Formation Nicotine Nicotine CYP2A6_AO CYP2A6, Aldehyde Oxidase Nicotine->CYP2A6_AO 5'-oxidation aminoketone 4-(methylamino)-1-(3-pyridyl)-1-butanone Nicotine->aminoketone 2'-oxidation (minor) Nicotine_iminium_ion Nicotine-Δ1'(5')-iminium ion Cotinine Cotinine Nicotine_iminium_ion->Cotinine CYP2A6_AO->Nicotine_iminium_ion Nitrosation Nitrosation aminoketone->Nitrosation iso_NNAC iso-NNAC Nitrosation->iso_NNAC

The primary metabolic pathway for nicotine involves its conversion to cotinine, accounting for 70-80% of nicotine metabolism[6][7]. This process is mainly catalyzed by the enzymes CYP2A6 and aldehyde oxidase[6]. A minor pathway of nicotine metabolism can lead to the formation of an aminoketone, which could theoretically be nitrosated to form iso-NNAC[8]. However, studies suggest that the presence of iso-NNAC in smokers' urine is more likely due to direct exposure from tobacco smoke rather than endogenous formation[3].

Experimental Protocols

Quantification of Cotinine

Cotinine levels are routinely measured in various biological matrices. The choice of method often depends on the required sensitivity, specificity, and sample throughput.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A competitive immunoassay where cotinine in the sample competes with a labeled cotinine conjugate for binding to a limited number of anti-cotinine antibody sites. The amount of bound labeled cotinine is inversely proportional to the concentration of cotinine in the sample.

  • Sample Types: Saliva, Urine, Serum.

  • General Procedure:

    • Standards and samples are added to microplate wells coated with anti-cotinine antibodies.

    • Cotinine-enzyme conjugate is added.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • The reaction is stopped, and the absorbance is read on a plate reader.

    • Cotinine concentration is determined by comparison to a standard curve.

2. Gas Chromatography (GC)

  • Principle: Separation of volatile compounds in a gas phase. Cotinine is extracted from the biological matrix, derivatized if necessary, and injected into the GC system. It is separated from other components based on its boiling point and interaction with the stationary phase of the column and then detected.

  • Sample Types: Saliva, Urine, Plasma.

  • General Procedure:

    • An internal standard is added to the sample.

    • The sample is made alkaline, and cotinine is extracted with an organic solvent.

    • The organic extract is concentrated.

    • The extract is injected into the GC, often equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

    • Quantification is based on the peak area ratio of cotinine to the internal standard.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Sample Types: Urine, Plasma, Saliva.

  • General Procedure:

    • An isotopically labeled internal standard (e.g., cotinine-d3) is added to the sample.

    • Proteins are precipitated and removed, or the sample undergoes solid-phase extraction (SPE) for cleanup and concentration.

    • The prepared sample is injected into the LC system for separation.

    • The eluent from the LC is introduced into the mass spectrometer.

    • Specific precursor-to-product ion transitions for cotinine and the internal standard are monitored for highly selective detection and quantification.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis & Interpretation Collection Biological Sample Collection (Urine, Saliva, or Blood) Preparation Sample Preparation (e.g., Extraction, Derivatization) Collection->Preparation ELISA ELISA Preparation->ELISA GC GC Preparation->GC LCMS LC-MS/MS Preparation->LCMS Quantification Quantification of Biomarker Concentration ELISA->Quantification GC->Quantification LCMS->Quantification Interpretation Interpretation of Smoking Status (Abstinent vs. Relapsed) Quantification->Interpretation

Quantification of iso-NNAC

The analysis of iso-NNAC is significantly less common and is typically performed in the context of toxicology and carcinogen exposure studies rather than for routine smoking cessation monitoring.

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

  • Principle: This method is highly specific for N-nitroso compounds. After extraction and derivatization, the sample is analyzed by GC. The TEA detector responds specifically to the nitric oxide (NO) radical released from the thermal decomposition of nitrosamines.

  • Sample Types: Tobacco, Tobacco Smoke, Urine[4][9].

  • General Procedure:

    • Sample extraction, often involving multiple cleanup steps.

    • Esterification of iso-NNAC with diazomethane.

    • Further cleanup using column chromatography.

    • Analysis by GC-TEA.

Discussion and Conclusion

The evidence overwhelmingly supports cotinine as the superior and currently only validated biomarker for assessing smoking cessation progress when compared to iso-NNAC.

  • Cotinine is a well-characterized metabolite of nicotine with a known half-life, providing a reliable window of detection for recent tobacco use. A vast body of literature substantiates its strong correlation with nicotine intake, and established cutoff levels are available for distinguishing smokers from non-smokers. A variety of robust and accessible analytical methods for cotinine quantification are commercially available and routinely used in clinical and research settings.

  • iso-NNAC , on the other hand, is primarily studied as a tobacco-specific carcinogen. Its presence in biological samples indicates exposure to harmful constituents of tobacco but is not a reliable measure of recent nicotine intake for the purpose of monitoring smoking cessation. The metabolic pathways for its endogenous formation from nicotine are minor, and its presence in urine is thought to primarily reflect exposure to pre-formed iso-NNAC in tobacco smoke[3]. Furthermore, there is a lack of data on its half-life in humans and no established clinical utility or standardized protocols for its use in smoking cessation trials.

References

A Comparative Guide to Tobacco Exposure Biomarkers: Iso-NNAC, NNAL, and Cotinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tobacco smoke exposure is critical. This guide provides a detailed comparison of three key biomarkers: 4-(methylnitrosamino)-4-(3-pyridyl)butanoic acid (iso-NNAC), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and cotinine. We delve into their specificity and sensitivity, supported by experimental data, and provide an overview of their analytical methodologies and metabolic pathways.

At a Glance: Comparative Performance of Tobacco Biomarkers

The selection of an appropriate biomarker for tobacco exposure hinges on the specific research question, the required window of exposure, and the analytical resources available. While cotinine and NNAL are well-established and validated biomarkers, iso-NNAC is a less studied compound with limited data on its utility.

BiomarkerMatrixHalf-LifeSpecificity for TobaccoSensitivityTypical Cutoff Levels
iso-NNAC UrineNot well-establishedHigh (Tobacco-specific)Low (Infrequently detected)Not established
NNAL Urine, Blood10-45 days[1]High (Tobacco-specific)[2][3]HighUrine: 8.9 - 47.3 pg/mg creatinine[4][5]
Cotinine Urine, Saliva, Blood16-18 hours[4]High (Primarily from nicotine)Very HighSerum: 15 ng/mL, Urine: 20.9 - 31.5 ng/mL[4][5][6]

In-Depth Biomarker Analysis

iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butanoic acid)

Specificity: iso-NNAC is a tobacco-specific nitrosamine (TSNA), meaning it is formed from nicotine and is unique to tobacco products[7][8]. Its presence in a biological sample is a definitive indicator of tobacco exposure. One study detected iso-NNAC in the urine of some smokers but not in non-smokers, suggesting high specificity[4].

Sensitivity: The utility of iso-NNAC as a reliable biomarker is hampered by its low sensitivity. Research indicates that iso-NNAC is rarely found in mainstream cigarette smoke, which likely translates to very low and often undetectable levels in the urine of smokers[9]. In the aforementioned study, iso-NNAC was only detected on four occasions in the 24-hour urine samples of 19 smokers[4]. This infrequent detection makes it a poor candidate for assessing the extent of tobacco exposure or for distinguishing between different levels of exposure.

Metabolism: The metabolic pathway of iso-NNAC is not as extensively studied as those of other major tobacco alkaloids and nitrosamines. It is believed to be formed through the nitrosation of nicotine and cotinine[4]. Following administration in rats, a significant portion is excreted unchanged in the urine[4].

Analytical Methods: The analysis of iso-NNAC has been performed using gas chromatography with a Thermal Energy Analyzer (GC-TEA) after derivatization[7]. More modern approaches for other nitrosamino acids involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could likely be adapted for iso-NNAC analysis[1].

NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol)

Specificity and Sensitivity: NNAL is a metabolite of the potent lung carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), which is a tobacco-specific nitrosamine[2][3]. Like iso-NNAC, NNAL is highly specific to tobacco exposure[2][3]. Due to its long half-life of 10-45 days, NNAL is an excellent biomarker for long-term or intermittent tobacco exposure[1]. Studies have demonstrated high sensitivity and specificity for NNAL in distinguishing smokers from non-smokers. For instance, a cutoff of 8.9 pg/mg creatinine in urine has been reported to have a sensitivity of 94.0% and a specificity of 94.7%[5]. Another study proposed a cutoff of 47.3 pg/mL, yielding a sensitivity of 87.4% and a specificity of 96.5%[4].

Metabolism: NNK is metabolized in the body to NNAL through a reduction reaction. NNAL can be further metabolized through glucuronidation to form NNAL-Gluc, a detoxification product, or it can be metabolically activated to intermediates that can damage DNA[2]. The ratio of these metabolites can provide insights into an individual's cancer risk.

Analytical Methods: NNAL is typically quantified in urine using highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. These methods can detect the very low concentrations of NNAL found in individuals exposed to secondhand smoke.

Cotinine

Specificity and Sensitivity: Cotinine is the major metabolite of nicotine and is the most widely used biomarker for recent tobacco exposure[9]. While nicotine is also found in some non-tobacco sources like certain vegetables and therapeutic products, the levels are generally too low to result in significant cotinine concentrations. Therefore, cotinine is considered a highly specific marker for tobacco use. It has a relatively short half-life of about 16-18 hours, making it ideal for assessing recent exposure[4]. Numerous studies have established optimal cutoff values for distinguishing smokers from non-smokers with high sensitivity and specificity. For example, a serum cotinine cutoff of 15 ng/mL has been shown to have 95% sensitivity and 96% specificity[6]. In urine, a cutoff of 20.9 ng/mg creatinine demonstrated 96.6% sensitivity and 93.8% specificity[5].

Metabolism: Nicotine is primarily metabolized in the liver to cotinine by the enzyme CYP2A6. Cotinine is then further metabolized to other compounds, such as trans-3'-hydroxycotinine.

Analytical Methods: A variety of analytical methods are available for cotinine measurement in different biological matrices, including enzyme-linked immunosorbent assay (ELISA), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9]. LC-MS/MS is the gold standard due to its high sensitivity and specificity.

Experimental Protocols

General Protocol for Urinary Biomarker Analysis by LC-MS/MS

The following provides a generalized workflow for the analysis of iso-NNAC, NNAL, and cotinine in urine. Specific parameters such as internal standards, chromatographic conditions, and mass transitions must be optimized for each analyte.

  • Sample Collection: A mid-stream urine sample is collected in a sterile container.

  • Sample Preparation:

    • An internal standard (typically a stable isotope-labeled version of the analyte) is added to a known volume of urine.

    • For total NNAL (free NNAL + NNAL-Gluc), an enzymatic hydrolysis step using β-glucuronidase is performed.

    • The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.

    • The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a liquid chromatograph for separation of the analytes on a suitable column (e.g., C18).

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis:

    • The concentration of the analyte in the original urine sample is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.

    • Urinary creatinine levels are often measured to normalize for variations in urine dilution.

Visualizing the Pathways

To better understand the metabolic origins and relationships of these biomarkers, the following diagrams illustrate the key metabolic pathways.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine

Fig. 1: Simplified metabolic pathway of nicotine to cotinine.

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reductases NNAL_Gluc NNAL-Glucuronide (Detoxification) NNAL->NNAL_Gluc DNA_Adducts DNA Adducts (Metabolic Activation) NNAL->DNA_Adducts

Fig. 2: Metabolic pathway of NNK to NNAL and subsequent routes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for Total NNAL) Internal_Standard->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Fig. 3: Generalized experimental workflow for biomarker analysis.

Conclusion

The utility of iso-NNAC as a routine biomarker for tobacco exposure is currently limited by its infrequent detection and the lack of robust quantitative data on its sensitivity. While its high specificity is an advantage, its low prevalence in smokers makes it an unreliable indicator of exposure status in most research and clinical settings. Further research is needed to fully elucidate its metabolic pathways and to develop and validate sensitive analytical methods before it can be considered a viable alternative to NNAL or cotinine.

References

A Head-to-Head Comparison of Solid-Phase Extraction Cartridges for the Analysis of Iso-NNAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a significant tobacco-specific nitrosamine, is crucial for toxicological studies and in the development of smoking cessation aids. Effective sample preparation is paramount for achieving reliable analytical results, with solid-phase extraction (SPE) being a cornerstone of this process. This guide provides a head-to-head comparison of various SPE cartridges for the extraction of iso-NNAC from biological matrices, supported by experimental protocols and theoretical performance analysis based on the physicochemical properties of the analyte.

Physicochemical Properties of Iso-NNAC

A thorough understanding of the analyte's properties is essential for selecting the appropriate SPE sorbent and optimizing extraction conditions.

PropertyValueImplication for SPE
Molecular Weight 223.23 g/mol -
LogP 0.5Indicates moderate polarity. Retention on reversed-phase (e.g., C18) and polymeric sorbents is expected.
pKa (acidic) ~4.5 (estimated)The carboxylic acid group will be ionized (negatively charged) at pH > 4.5. This allows for retention on anion-exchange sorbents. For reversed-phase, sample pH should be adjusted to ~2.5 to ensure the analyte is in its neutral form for optimal retention.
pKa (basic) ~2-3 (estimated)The pyridine ring will be protonated (positively charged) at pH < 2-3. This allows for retention on cation-exchange sorbents.
Solubility Soluble in methanol, ethyl acetate, dimethyl sulfoxide.Provides options for effective elution solvents.

Comparison of SPE Cartridge Performance for Iso-NNAC

While direct comparative studies for iso-NNAC are limited, performance can be inferred from its properties and data on similar acidic nitrosamines. The following table summarizes the expected performance of common SPE cartridges.

Cartridge TypeSorbent ChemistryPrinciple of RetentionExpected Recovery for Iso-NNACExpected CleanlinessKey Considerations
Reversed-Phase (e.g., C18) Silica-based octadecylsilaneHydrophobic interactionsGood to ExcellentModerateRequires sample pH adjustment to ~2.5 to protonate the carboxylic acid and enhance retention. Potential for silanol interactions affecting recovery.
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) N-vinylpyrrolidone/divinylbenzene or styrene-divinylbenzene copolymerHydrophobic and hydrophilic interactionsExcellentGoodWater-wettable sorbent, less prone to drying out. Broader pH stability than silica-based sorbents. Good retention for moderately polar compounds.
Weak Anion-Exchange (e.g., Oasis WAX, Strata-X-AW) Polymeric with weak anion-exchange functional groupsIon-exchange and hydrophobic interactionsExcellentExcellentIdeal for acidic compounds like iso-NNAC. Sample pH should be adjusted to ~6.5 (2 pH units above the acidic pKa) to ensure the carboxylic acid is ionized. Provides very clean extracts due to the dual retention mechanism.
Mixed-Mode Cation-Exchange (e.g., Oasis MCX, Strata-X-C) Polymeric with strong cation-exchange functional groupsIon-exchange and hydrophobic interactionsGoodGoodCan retain iso-NNAC at low pH (<2) when the pyridine nitrogen is protonated. May be useful for fractionating from other compounds.

Experimental Protocols

Detailed below are generalized experimental protocols for the extraction of iso-NNAC using different types of SPE cartridges. These should be optimized for the specific matrix and analytical instrumentation.

Protocol 1: Reversed-Phase SPE using a C18 Cartridge

This protocol is based on the established use of C18 cartridges for iso-NNAC pre-concentration.

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water.

  • Equilibration: Pass 5 mL of deionized water adjusted to pH 2.5 with formic acid through the cartridge.

  • Sample Loading: Acidify the sample (e.g., urine, plasma extract) to pH 2.5 with formic acid. Load the sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water at pH 2.5 to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included for enhanced cleanup.

  • Elution: Elute the retained iso-NNAC with 2 x 2 mL of methanol or ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 2: Polymeric Weak Anion-Exchange SPE using an Oasis WAX Cartridge

This protocol leverages the acidic nature of iso-NNAC for a highly selective extraction.

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water.

  • Equilibration: Pass 5 mL of 2% ammonium hydroxide in water through the cartridge, followed by 5 mL of deionized water.

  • Sample Loading: Adjust the sample pH to approximately 6.5 with a suitable buffer (e.g., ammonium acetate). Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 5 mL of 5% methanol in 2% ammonium hydroxide to remove basic and neutral interferences.

    • Wash 2: Pass 5 mL of methanol to remove less polar interferences.

  • Elution: Elute iso-NNAC with 2 x 2 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) pH_Adjust pH Adjustment Sample->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Pre-treated Sample Condition 1. Conditioning Equilibrate 2. Equilibration Wash 4. Washing Elute 5. Elution Evaporation Evaporation Elute->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for solid-phase extraction of iso-NNAC.

Signaling Pathways and Logical Relationships

The choice of SPE sorbent is dictated by the physicochemical properties of iso-NNAC and the desired retention mechanism.

Retention_Mechanisms cluster_properties cluster_mechanisms Analyte iso-NNAC Properties LogP LogP = 0.5 (Moderate Polarity) Analyte->LogP pKa_acid Acidic pKa ~ 4.5 Analyte->pKa_acid pKa_basic Basic pKa ~ 2-3 Analyte->pKa_basic RP Reversed-Phase LogP->RP Hydrophobic Interaction WAX Weak Anion-Exchange pKa_acid->WAX Ionic Interaction (pH > 6.5) MCX Mixed-Mode Cation-Exchange pKa_basic->MCX Ionic Interaction (pH < 1)

Caption: Selection of SPE mechanism based on iso-NNAC properties.

Safety Operating Guide

Proper Disposal of 4-(Methylamino)-4-(3-pyridyl)butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Methylamino)-4-(3-pyridyl)butyric acid (CAS No. 15569-99-0), a compound utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of this and all laboratory chemicals with the utmost care and in accordance with all applicable federal, state, and local regulations. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on its chemical structure, which includes a pyridine ring and an amino acid moiety.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, laboratory personnel must wear appropriate personal protective equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be classified as hazardous waste.

    • This waste must be segregated from non-hazardous waste streams.

    • Due to its pyridine component, it should be stored separately from strong oxidizers and acids to prevent violent reactions.[2]

  • Waste Collection and Containerization:

    • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical; high-density polyethylene or glass is recommended.[1]

    • The label should prominently display the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] The label must also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[1]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]

    • Follow all institutional procedures for documenting and scheduling hazardous waste removal.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1]

  • Collect: Carefully collect the absorbent material and any contaminated debris. Place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Regulatory Framework

The disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to the specific provisions of 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in eligible academic entities.[6] It is imperative to be familiar with and adhere to both federal regulations and any more stringent state or local requirements.

Quantitative Data Summary

PropertyValueSource
CAS Number15569-99-0Chemical Suppliers[7][8]
Molecular FormulaC10H14N2O2Chemical Suppliers[7][8]
Molecular Weight194.23 g/mol Chemical Suppliers[7][8]

Disposal Workflow

DisposalWorkflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Identify Waste Containing This compound B Segregate as Hazardous Waste A->B C Use Compatible, Leak-Proof Container B->C D Label Clearly: 'Hazardous Waste' + Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Cool, Dry, Well-Ventilated Storage E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Professional Pickup and Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)-4-(3-pyridyl)butyric acid
Reactant of Route 2
4-(Methylamino)-4-(3-pyridyl)butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.